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  • Product: 2-azido-2,3-dihydro-1H-indene
  • CAS: 180260-72-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Azido-2,3-dihydro-1H-indene: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Azido-2,3-dihydro-1H-indene is a valuable bifunctional molecule that incorporates the rigid, bicyclic indane scaffold with the versatile azid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azido-2,3-dihydro-1H-indene is a valuable bifunctional molecule that incorporates the rigid, bicyclic indane scaffold with the versatile azido functional group. The indane framework is a common structural motif in numerous biologically active compounds and natural products, while the azide group serves as a highly efficient chemical handle for a variety of transformations, most notably in bioconjugation and materials science through "click chemistry". This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, reactivity, and safe handling of 2-azido-2,3-dihydro-1H-indene, tailored for professionals in chemical research and drug development.

Chemical Structure and Properties

The chemical structure of 2-azido-2,3-dihydro-1H-indene consists of a benzene ring fused to a five-membered ring, with an azido group attached to the second position of the saturated portion of the indane core.

Molecular Formula: C₉H₉N₃

Molecular Weight: 159.19 g/mol

While experimental data for the physical properties of 2-azido-2,3-dihydro-1H-indene are not extensively reported, a reasonable estimation can be made based on the properties of the parent compound, 2,3-dihydro-1H-indene (indane), and the known influence of the azido functional group.

PropertyValue (2,3-dihydro-1H-indene)Estimated Value (2-azido-2,3-dihydro-1H-indene)Source
Boiling Point 176 °CHigher than 176 °C[1]
Melting Point -51 °CLikely a low-melting solid or liquid at room temperature[1]
Density 0.965 g/mL at 25 °C> 1 g/mL[1]
Solubility Insoluble in water; soluble in ethanol, diethyl ether, chloroformInsoluble in water; soluble in common organic solvents (e.g., DCM, THF, DMF)[1]

Synthesis of 2-Azido-2,3-dihydro-1H-indene

The most direct and common method for the synthesis of alkyl azides is through the nucleophilic substitution of a suitable precursor, such as an alkyl halide or sulfonate, with an azide salt.[2][3] A plausible and efficient synthesis of 2-azido-2,3-dihydro-1H-indene involves a two-step process starting from 2,3-dihydro-1H-inden-2-ol.

Experimental Protocol:

Step 1: Mesylation of 2,3-dihydro-1H-inden-2-ol

  • To a stirred solution of 2,3-dihydro-1H-inden-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,3-dihydro-1H-inden-2-yl mesylate, which can often be used in the next step without further purification.

Step 2: Azidation of 2,3-dihydro-1H-inden-2-yl mesylate

  • Dissolve the crude 2,3-dihydro-1H-inden-2-yl mesylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.5 - 2.0 eq) to the solution.[4]

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-azido-2,3-dihydro-1H-indene.

SynthesisWorkflow Indenol 2,3-dihydro-1H-inden-2-ol Mesylate 2,3-dihydro-1H-inden-2-yl mesylate Indenol->Mesylate MsCl, Et3N, DCM Azide 2-azido-2,3-dihydro-1H-indene Mesylate->Azide NaN3, DMF

Figure 1: Synthetic workflow for 2-azido-2,3-dihydro-1H-indene.

Reactivity and Applications

The reactivity of 2-azido-2,3-dihydro-1H-indene is dominated by the chemistry of the azide functional group. Organic azides are highly versatile intermediates in organic synthesis.[5]

1. Reduction to Amines: The azide group can be readily reduced to the corresponding primary amine, 2-amino-2,3-dihydro-1H-indene, using various reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C), or Staudinger reduction (PPh₃, H₂O). This provides a straightforward route to a key building block for pharmaceuticals.

2. 1,3-Dipolar Cycloaddition (Click Chemistry): The most prominent application of organic azides is their participation in 1,3-dipolar cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings.[6] This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility.[7] The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the 1,5-disubstituted triazole regioisomer.[8]

ClickChemistry cluster_reagents Cu(I) catalyst AzidoIndene 2-azido-2,3-dihydro-1H-indene Triazole 1,4-disubstituted 1,2,3-triazole AzidoIndene->Triazole Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Triazole Reagent e.g., CuSO4, Sodium Ascorbate

Figure 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Spectroscopic Characterization

The structure of 2-azido-2,3-dihydro-1H-indene can be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.1-7.4 ppm. The benzylic protons at the C1 and C3 positions would likely appear as multiplets around δ 2.8-3.3 ppm. The proton at the C2 position, bearing the azide group, would be shifted downfield and appear as a multiplet. Based on data for similar indane derivatives, the chemical shifts of the aliphatic protons can be complex due to their diastereotopic nature.[9][10]

  • ¹³C NMR: The carbon NMR spectrum should display four signals in the aromatic region (δ 120-145 ppm). The benzylic carbons (C1 and C3) are expected around δ 30-40 ppm, while the C2 carbon attached to the electron-withdrawing azide group would be significantly shifted downfield to approximately δ 60-70 ppm.

  • IR Spectroscopy: A strong, characteristic absorption band for the asymmetric stretching of the azide group is expected in the region of 2100-2160 cm⁻¹.[11][12][13]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺). A characteristic fragmentation pattern for organic azides is the loss of a nitrogen molecule (N₂), resulting in a prominent [M-28]⁺ peak.[14][15][16]

Safety and Handling

Organic azides are energetic compounds and must be handled with appropriate precautions.

  • Potential Hazards: Low molecular weight organic azides can be explosive and sensitive to heat, shock, and friction.

  • Stability Assessment: A common guideline for assessing the stability of organic azides is the carbon-to-nitrogen ratio (C:N). For 2-azido-2,3-dihydro-1H-indene (C₉H₉N₃), the C:N ratio is 9:3 or 3:1, which suggests it can be synthesized and isolated but should be stored at low temperatures and handled with care.

  • Handling Procedures:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

    • Use a blast shield for reactions involving significant quantities or when heating.

    • Avoid using metal spatulas or ground glass joints, which can cause friction.

    • Do not distill or concentrate solutions of the azide to dryness. Purification should be performed by chromatography or extraction.[17]

  • Storage: Store in a cool, dark place, away from heat and light.

  • Waste Disposal: Quench any residual azide before disposal. Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.

Conclusion

2-Azido-2,3-dihydro-1H-indene is a synthetically valuable building block that combines the structural features of the indane core with the versatile reactivity of the azide group. Its utility in click chemistry makes it a powerful tool for the construction of complex molecules, including potential therapeutic agents and advanced materials. Adherence to strict safety protocols is paramount when working with this and other organic azides. This guide provides the foundational knowledge for the safe and effective use of 2-azido-2,3-dihydro-1H-indene in a research and development setting.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • 1H-Indene, 2,3-dihydro-. ChemBK. [Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. PMC. [Link]

  • Draw the mechanism for the reaction of an alkyl halide with sodium azide, followed by reduction. brainly.com. [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

  • Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for. DR-NTU. [Link]

  • 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]

  • Mass spectrometry of aryl azides. ResearchGate. [Link]

  • 2,3-Dihydro-1H-Indene - Industrial Research Grade, Clear Colorless to Slightly Yellow Liquid or Crystalline Solid, CAS No. Tradeindia. [Link]

  • Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers. Journal of the American Chemical Society. [Link]

  • Mass spectrometric studies of azides: Reactions of Ar + with 3-azidopropionitrile, 2-azidopropionitrile, and azidoacetonitrile in a Fourier transform ion cyclotron resonance mass spectrometer. ResearchGate. [Link]

  • NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl). TechnoRep. [Link]

  • 2,3-dihydro-1H-indene-1-carbaldehyde | C10H10O | CID 11116198. PubChem. [Link]

  • Substitution (Mesylate) - Azide. Common Organic Chemistry. [Link]

  • CID 101939295 | C9H8. PubChem. [Link]

  • Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. ResearchGate. [Link]

  • Preparation of 2,3-Dibromo-1H-indenes and Tetrabromodihydro-s-indacenes as Synthetic Building Blocks. The Journal of Organic Chemistry. [Link]

  • Infrared Spectra of Organic Azides (1957). SciSpace. [Link]

  • Convergence of Competitive Azidation, Elimination vs Substitution, and Preferential Ring Formation: Metal-Free, One-Pot Route to. ACS Publications. [Link]

  • Infrared Spectroscopy. MSU chemistry. [Link]

  • NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]

  • The reaction of azide ions, N3 −, with metal carbonyl compounds; an electrospray mass spectrometry study1. ScienceDirect. [Link]

  • Representative FTIR of an inorganic and an organic azide shows that... ResearchGate. [Link]

  • Mass spectrometric studies of anomeric glycopyranosyl azides. PubMed. [Link]

  • Mass spectrometry of aryl azides. American Chemical Society. [Link]

  • Infrared spectra of organic azides. Publications of the IAS Fellows. [Link]

  • 2,3-dihydro-1H-indene-1,3-dicarbaldehyde | C11H10O2 | CID 13008588. PubChem. [Link]

  • Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones... ResearchGate. [Link]

  • An IR spectroscopy study of the degradation of surface bound azido-groups in high vacuum. Biblio. [Link]

  • 2,3-Dihydro-1,1,3-trimethyl-1H-indene. PubChem. [Link]

  • Synthesis of fluorinated alkyl azides from fluorinated tosylates or mesylates with HMPA as solvent. ResearchGate. [Link]

  • 1H NMR 2 3 2 3 13C{1H} NMR. [Link]

  • Method for making 1,2-Dibromoindane.
  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC. [Link]

  • (2R)-2-bromo-2,3-dihydro-1H-inden-1-one - Names and Identifiers. ChemBK. [Link]

  • Synthesis of Substituted 2-Oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles. [Link]

  • Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Azido-2,3-dihydro-1H-indene

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-azido-2,3-dihydro-1H-indene. Tailored for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-azido-2,3-dihydro-1H-indene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, experimental protocols for NMR data acquisition, and a detailed interpretation of the spectral data, grounded in established scientific principles.

Introduction

2-Azido-2,3-dihydro-1H-indene is a valuable intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".[1] The indane scaffold itself is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular architecture of such compounds in solution. This guide will provide a detailed walkthrough of the expected ¹H and ¹³C NMR spectra of 2-azido-2,3-dihydro-1H-indene, explaining the causal relationships between the molecular structure and the observed spectral features.

Synthesis of 2-Azido-2,3-dihydro-1H-indene

A common and effective route to 2-azido-2,3-dihydro-1H-indene involves a two-step sequence starting from the commercially available 2-indanol. This method first converts the hydroxyl group into a better leaving group, typically a mesylate or tosylate, which is then displaced by an azide nucleophile.[2]

Experimental Protocol: Synthesis
  • Mesylation of 2-Indanol: To a solution of 2-indanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, triethylamine (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-indanyl mesylate.

  • Azidation: The crude 2-indanyl mesylate is dissolved in dimethylformamide (DMF). Sodium azide (2.0 eq.) is added, and the mixture is heated to 60-80 °C for 4-6 hours. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford 2-azido-2,3-dihydro-1H-indene.[2]

NMR Data Acquisition

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of purified 2-azido-2,3-dihydro-1H-indene is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[3]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE 400 MHz spectrometer.[4]

  • ¹H NMR Parameters:

    • Frequency: 400 MHz

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

  • ¹³C NMR Parameters:

    • Frequency: 100 MHz

    • Number of Scans: 1024

    • Technique: Proton-decoupled

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-azido-2,3-dihydro-1H-indene. These predictions are based on the known spectra of indane derivatives and the established substituent effects of the azido group.[5][6]

Table 1: Predicted ¹H NMR Data for 2-Azido-2,3-dihydro-1H-indene (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.30 - 7.15m4HH-4, H-5, H-6, H-7 (Aromatic)
4.25p1HH-2
3.35dd2HH-1a, H-3a
2.90dd2HH-1b, H-3b
Table 2: Predicted ¹³C NMR Data for 2-Azido-2,3-dihydro-1H-indene (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
141.0C-3a, C-7a
127.0C-5, C-6
125.0C-4, C-7
62.0C-2
38.0C-1, C-3

Spectral Analysis and Interpretation

¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet between δ 7.30 and 7.15 ppm, integrating to four protons. This arises from the four protons on the benzene ring (H-4, H-5, H-6, and H-7).

The proton at the C-2 position (H-2), being directly attached to the carbon bearing the electron-withdrawing azido group, is expected to be deshielded and appear as a pentet around δ 4.25 ppm. The pentet multiplicity arises from coupling to the four neighboring protons on C-1 and C-3.

The four protons of the two methylene groups (C-1 and C-3) are diastereotopic. This means that the two protons on each methylene group are chemically non-equivalent. Therefore, they will have different chemical shifts and will couple with each other (geminal coupling) and with the proton at C-2 (vicinal coupling). This will result in two distinct signals, each appearing as a doublet of doublets (dd). The protons pointing towards the aromatic ring (endo) will experience a different electronic environment than those pointing away (exo). We predict one pair of doublets of doublets around δ 3.35 ppm and another pair around δ 2.90 ppm.

¹³C NMR Spectrum

In the proton-decoupled ¹³C NMR spectrum, five distinct signals are anticipated. The two quaternary carbons of the fused ring system (C-3a and C-7a) are expected to resonate around δ 141.0 ppm. The aromatic CH carbons will give rise to two signals, one around δ 127.0 ppm (C-5, C-6) and another around δ 125.0 ppm (C-4, C-7).

The carbon atom directly attached to the electronegative azido group (C-2) will be significantly deshielded and is predicted to appear at approximately δ 62.0 ppm. The two equivalent methylene carbons (C-1 and C-3) will be found further upfield, around δ 38.0 ppm.

Visualizing Molecular Structure and Experimental Workflow

To further clarify the structural assignments and the experimental process, the following diagrams are provided.

Caption: Molecular structure of 2-azido-2,3-dihydro-1H-indene.

G cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_data Data Interpretation Indanol Indanol Mesylate Mesylate Indanol->Mesylate MsCl, Et3N Azide Azide Mesylate->Azide NaN3, DMF SamplePrep SamplePrep Azide->SamplePrep Purification H_NMR H_NMR SamplePrep->H_NMR CDCl3, TMS C_NMR C_NMR SamplePrep->C_NMR CDCl3, TMS Structure Structure H_NMR->Structure C_NMR->Structure

Caption: Experimental workflow from synthesis to structural elucidation.

Conclusion

This guide provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectra of 2-azido-2,3-dihydro-1H-indene. By detailing the synthesis, experimental protocols, and a thorough analysis of the predicted spectral data, researchers can confidently identify and characterize this important synthetic intermediate. The principles of chemical shift, multiplicity, and integration, as applied here, serve as a foundational approach for the structural elucidation of a wide range of organic molecules.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Goher, M. A. S., & Drathen, C. (2012). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. TechnoRep, 18(1), 753-760. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... Retrieved from [Link]

  • Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Decatungstate-Catalysed C(sp3)–H Azidation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. Retrieved from [Link]

  • Zhang, X., et al. (2020). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Scientific Reports, 10(1), 1-13. Retrieved from [Link]

  • Brei, M. R., et al. (2016). NMR and Mass Spectral Analysis of Step-growth Polymers from Azide Alkyne Cycloaddition and Regioselectivity Afforded by Copper(I) and Ruthenium(II) Catalysts. Journal of Macromolecular Science, Part A, 53(7), 413-423. Retrieved from [Link]

Sources

Foundational

Executive Summary: The Synthetic Challenge of Indene Functionalization

An in-depth technical guide to the mechanistic formation of 2-azido-2,3-dihydro-1H-indene (2-azidoindane) from indene, designed for researchers and drug development professionals. 2-Azido-2,3-dihydro-1H-indene is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the mechanistic formation of 2-azido-2,3-dihydro-1H-indene (2-azidoindane) from indene, designed for researchers and drug development professionals.

2-Azido-2,3-dihydro-1H-indene is a highly valuable synthetic intermediate. Upon Staudinger reduction or hydrogenation, it yields 2-aminoindane—a privileged rigidified pharmacophore ubiquitous in neuroactive therapeutics (e.g., rasagiline analogues) and peptidomimetics.

Historically, direct hydroazidation of the indene C2=C3 double bond has been plagued by thermodynamic hurdles. Standard ionic additions of hydrazoic acid (HN3) proceed via electrophilic attack at C2, generating a stable benzylic carbocation at C3, which ultimately yields the undesired Markovnikov product, 1-azidoindane. Furthermore, traditional hypervalent iodine reagents (e.g., benziodoxole) fail to functionalize electron-rich styrenes like indene, leading to quantitative recovery of the starting material .

To invert this selectivity and achieve anti-Markovnikov hydroazidation , the reaction architecture must be shifted from an ionic pathway to a kinetically controlled radical pathway.

The Thermodynamic Logic of Regioselectivity

The successful formation of 2-azido-2,3-dihydro-1H-indene relies entirely on the disparate stabilities of carbon-centered radicals.

When an electrophilic azidyl radical (N3•) approaches the indene molecule, it faces a bifurcated pathway:

  • Attack at C3 (Markovnikov): Generates an unpaired electron at C2. This secondary radical is homobenzylic and lacks direct resonance stabilization from the adjacent aromatic ring.

  • Attack at C2 (Anti-Markovnikov): Generates an unpaired electron at C3. This C3 radical is strictly benzylic, benefiting from profound resonance delocalization across the aromatic π-system.

Because the C3-benzylic radical is thermodynamically vastly superior, the azidyl radical adds exclusively to the C2 position. Subsequent Hydrogen Atom Transfer (HAT) to the C3 position yields the target 2-azidoindane with >20:1 regioselectivity [[1]]([Link]).

Reaction_Logic cluster_regio Regioselectivity Check Start Indene (Electron-Rich Olefin) RadicalGen Azidyl Radical (N3•) Generation via LMCT or PET Start->RadicalGen C2_Attack Attack at C2 (Anti-Markovnikov) RadicalGen->C2_Attack C3_Attack Attack at C3 (Markovnikov) RadicalGen->C3_Attack C3_Radical C3 Benzylic Radical (Resonance Stabilized) C2_Attack->C3_Radical Favored C2_Radical C2 Secondary Radical (Unstabilized) C3_Attack->C2_Radical Disfavored HAT_Step Hydrogen Atom Transfer (HAT) C3_Radical->HAT_Step Final 2-Azido-2,3-dihydro-1H-indene HAT_Step->Final

Logical flow of regioselective azidyl radical addition to indene.

Mechanistic Pathways: Radical Generation

To generate the requisite azidyl radical without relying on explosive or highly toxic precursors, modern synthetic protocols utilize photochemistry. Two primary mechanisms dominate the literature:

A. Organic Photoredox Catalysis (PET)

Utilizing strongly oxidizing organic acridinium salts (e.g., tBu-Acr-BF4), this pathway relies on Photoinduced Electron Transfer (PET). Irradiation with blue LEDs excites the catalyst, which oxidizes indene into an electrophilic radical cation. Nucleophilic azide (from NaN3 or TMSN3) attacks the C2 position. The resulting C3 radical is subsequently quenched to yield the product . While effective, this method can suffer from moderate yields (30–64%) due to competitive thiol-ene side reactions if thiols are used as phase-transfer or HAT agents .

B. Iron-Mediated Ligand-to-Metal Charge Transfer (LMCT)

A more robust and scalable methodology utilizes inexpensive Iron(III) salts. In this pathway, FeCl3·6H2O coordinates with NaN3 to form an active[Fe(III)-N3] complex. Under blue light irradiation, the complex undergoes LMCT, homolytically cleaving the Fe-N bond to release an azidyl radical (N3•) and Fe(II). Following the addition of N3• to C2, the intermediate C3 benzylic radical is quenched via HAT. Mechanistic studies confirm that the water molecules native to the iron hydrate (FeCl3·6H2O) act as the critical H-atom source .

LMCT_Mechanism Fe3 Fe(III) + NaN3 FeN3 [Fe(III)-N3] Complex Fe3->FeN3 LMCT Blue Light (460 nm) LMCT FeN3->LMCT Radicals Fe(II) + N3• LMCT->Radicals Add Anti-Markovnikov Addition Radicals->Add N3• attacks C2 Indene Indene Substrate Indene->Add C3Radical C3-Benzylic Radical Add->C3Radical HAT HAT (from H2O) C3Radical->HAT Product 2-Azidoindane HAT->Product

Iron-mediated LMCT pathway for the synthesis of 2-azidoindane.

Quantitative Data Summary

The table below summarizes the efficacy of different hydroazidation methodologies applied to indene:

MethodologyCatalyst / ReagentAzide SourceYieldRegioselectivityRef
Iron-Mediated LMCT FeCl3·6H2O (460 nm LED)NaN375%>20:1 (Anti-Markovnikov)
Organic Photoredox tBu-Acr-BF4 (465 nm LED)TMSN3 / NaN330–64%High (Anti-Markovnikov)
Hypervalent Iodine Benziodoxole 2aTMSN3 + H2ON/AUnreactive Substrate

Self-Validating Experimental Protocol (Iron-Mediated LMCT)

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. Every step contains a physical or spectroscopic checkpoint to confirm causality and prevent downstream failure.

Step 1: Complexation & Solvation

  • Action: In a borosilicate vial, combine indene (1.0 equiv), NaN3 (2.0 equiv), and FeCl3·6H2O (10 mol%) in a degassed Acetonitrile/Water mixture.

  • Causality: Acetonitrile solubilizes the organic indene, while water is strictly required to dissolve the inorganic NaN3. Crucially, the hydrate of the iron salt acts as the terminal H-atom donor. Validation: The solution will adopt a deep red/brown hue, confirming the successful ligand exchange and formation of the photoactive[Fe(III)-N3] complex.

Step 2: Stringent Degassing

  • Action: Sparge the mixture with Argon for 10–15 minutes prior to sealing.

  • Causality: Molecular oxygen is a triplet diradical. If present, it will rapidly intercept the C3 benzylic radical, forming peroxides and stalling the reaction. Validation: Run a TLC after 2 hours of irradiation; heavy, polar baseline streaking indicates oxygen contamination.

Step 3: Photochemical Irradiation

  • Action: Irradiate the sealed vial with 460 nm blue LEDs at room temperature for 18 hours.

  • Causality: Blue light (~62 kcal/mol) perfectly matches the LMCT absorption band of the iron-azide complex. Using higher energy light (e.g., UV) would trigger unselective background homolysis of organic bonds. Validation: The absence of vigorous gas evolution confirms that the azide is not undergoing thermal or excessive photochemical decomposition into N2 gas.

Step 4: Regiochemical Validation (1H NMR)

  • Action: Following aqueous workup and silica gel purification, analyze the crude product via 1H NMR.

  • Self-Validation Checkpoint: The regiochemistry is immediately verified by the chemical shift of the proton attached to the azide-bearing carbon. In the desired 2-azidoindane , the C2 proton (CH-N3) appears as a distinct multiplet at ~4.0–4.3 ppm . If the reaction failed and produced the Markovnikov 1-azidoindane, the benzylic C1 proton would be shifted significantly further downfield (>4.8 ppm) due to the combined deshielding effects of the azide group and the adjacent aromatic ring.

References

  • Iron-Mediated Photochemical Anti-Markovnikov Hydroazidation of Unactivated Olefins. Journal of the American Chemical Society (2023).[Link]

  • Direct Intermolecular Anti-Markovnikov Hydroazidation of Unactivated Olefins. Journal of the American Chemical Society (2019).[Link]

Sources

Exploratory

2-azido-2,3-dihydro-1H-indene molecular weight and exact mass calculation

Title: Comprehensive Mass Characterization and Synthetic Utility of 2-Azido-2,3-dihydro-1H-indene Executive Summary As drug development increasingly relies on conformationally restricted scaffolds, the indane nucleus has...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Mass Characterization and Synthetic Utility of 2-Azido-2,3-dihydro-1H-indene

Executive Summary

As drug development increasingly relies on conformationally restricted scaffolds, the indane nucleus has emerged as a critical structural motif. 2-Azido-2,3-dihydro-1H-indene (commonly known as 2-azidoindane; CAS: 180260-72-4) serves as a pivotal intermediate in the synthesis of psychoactive alkaloids and pharmaceutical agents, most notably 2-aminoindane (2-AI)[1].

This technical guide provides an authoritative breakdown of the molecular weight and exact mass calculations for 2-azidoindane (C₉H₉N₃). Furthermore, it details field-proven analytical methodologies for mass verification and outlines the synthetic workflows governing its production and downstream reduction, emphasizing the mechanistic causality behind each experimental parameter.

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between the average molecular weight (used for macroscopic stoichiometry) and the monoisotopic exact mass (used for High-Resolution Mass Spectrometry, HRMS) is non-negotiable.

For 2-azidoindane (C₉H₉N₃), the calculations are derived from the fundamental atomic masses.

Average Molecular Weight (Macroscopic Stoichiometry)

The average molecular weight accounts for the natural isotopic distribution of each element. This value is strictly used when weighing out reagents for synthesis to determine molar equivalents.

Table 1: Average Molecular Weight Calculation

Element Atom Count Average Atomic Mass ( g/mol ) Total Contribution ( g/mol )
Carbon (C) 9 12.011 108.099
Hydrogen (H) 9 1.008 9.072
Nitrogen (N) 3 14.007 42.021

| Total | | | 159.192 g/mol |

Monoisotopic Exact Mass (HRMS Identification)

The monoisotopic mass is calculated using the mass of the primary, most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N). This is the exact target value an Orbitrap or Q-TOF mass spectrometer will detect.

Table 2: Monoisotopic Exact Mass Calculation

Element Atom Count Monoisotopic Mass (Da) Total Contribution (Da)
Carbon (¹²C) 9 12.000000 108.000000
Hydrogen (¹H) 9 1.007825 9.070425
Nitrogen (¹⁴N) 3 14.003074 42.009222

| Total | | | 159.079647 Da |

Note: For positive mode electrospray ionization (ESI+), the expected protonated adduct [M+H]⁺ will have an exact mass of 160.0869 Da (159.079647 + 1.007276).

Analytical Methodologies for Mass Verification

Organic azides present unique challenges in mass spectrometry due to their thermal and collisional lability. The following self-validating protocol ensures accurate identification while accounting for in-source fragmentation.

Protocol: High-Resolution ESI-MS Verification
  • Rationale: Aliphatic azides often exhibit poor ionization efficiency in ESI+ due to a lack of highly basic sites. Furthermore, the azide moiety readily expels nitrogen gas (N₂) under energetic conditions.

  • Step 1: Sample Preparation: Dissolve 1.0 mg of 2-azidoindane in 1 mL of HPLC-grade Methanol. Dilute to a final concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid . Causality: The formic acid forces protonation, driving the equilibrium toward the [M+H]⁺ state prior to droplet desolvation.

  • Step 2: Instrument Tuning: Utilize a soft ionization approach. Set the capillary voltage to 3.0 kV and lower the desolvation temperature to 200°C to minimize thermal degradation of the azide group.

  • Step 3: Data Acquisition: Scan in positive ion mode (m/z 50–500) at a resolution of ≥70,000 (FWHM at m/z 200).

  • Step 4: Diagnostic Interpretation:

    • Extract the ion chromatogram for the intact protonated molecule: m/z 160.0869 .

    • Critical Validation: Extract the ion chromatogram for m/z 132.0808 . This corresponds to [M - N₂ + H]⁺. The neutral loss of 28.0061 Da is a highly diagnostic, self-validating feature of aliphatic azides. If the intact mass is absent, this fragment confirms the parent molecule's identity.

Synthetic Workflows and Downstream Applications

2-Azidoindane is predominantly synthesized as an intermediate for 2-aminoindane (2-AI), a semi-rigid phenylethylamine congener utilized in forensic and pharmaceutical research[1].

Synthesis Protocol: Azide Displacement
  • Step 1: Activation (Mesylation): 2-Indanol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) with triethylamine (1.5 equiv). Methanesulfonyl chloride (MsCl, 1.2 equiv) is added dropwise at 0°C. Causality: The hydroxyl group is a poor leaving group; converting it to a mesylate activates the C2 position for subsequent nucleophilic attack.

  • Step 2: Substitution (Azidation): The isolated 2-indanyl mesylate is dissolved in dimethylformamide (DMF). Sodium azide (NaN₃, 1.5 equiv) is added, and the reaction is heated to 60°C for 8 hours. Causality: The polar aprotic nature of DMF leaves the azide anion unsolvated and highly nucleophilic, facilitating a clean Sₙ2 inversion.

  • Step 3: Safety & Workup: The (C+O)/N ratio of 2-azidoindane is 9/3 = 3. As a rule of thumb, azides with a ratio ≥ 3 are generally stable enough to handle without specialized blast shields. However, rotary evaporation must be kept below 40°C to prevent thermal decomposition.

Downstream Reduction: The Steric Challenge

The conversion of 2-azidoindane to 2-aminoindane is typically achieved via catalytic hydrogenation (H₂, Pd/C)[1]. However, researchers must exercise caution when selecting alternative reduction methods. Recent studies have demonstrated that while standard stoichiometric Staudinger reductions (PPh₃, H₂O) are effective, novel room-temperature catalytic Staudinger reductions (using silanes as terminal reductants) fail to yield detectable amounts of 2-aminoindane[2][3].

  • Causality: The indane ring imposes significant steric hindrance at the C2 position, which completely inhibits the bulky catalytic phosphine intermediates from forming the necessary aza-ylide transition state at room temperature[2].

Pathway Visualization

Below is the logical flow of the synthesis and reduction pathway, highlighting the steric bottleneck.

SyntheticWorkflow N1 2-Indanol (Starting Material) N2 Mesylation (MsCl, Et3N, DCM) N1->N2 N3 2-Indanyl Mesylate (Activated Intermediate) N2->N3 N4 Azidation (NaN3) SN2 Displacement N3->N4 N5 2-Azidoindane (Target Molecule) N4->N5 N6 Reduction (H2, Pd/C) N5->N6 Standard H2/Pd-C proceeds smoothly N7 2-Aminoindane (Downstream Product) N5->N7 Catalytic Staudinger blocked by sterics N6->N7

Caption: Synthetic workflow from 2-indanol to 2-aminoindane, noting steric limitations in reduction.

References

  • LookChem. "1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1) - Basic Information and Downstream Products." LookChem Chemical Database. Available at:[Link]

  • ACS Publications. "Catalytic Staudinger Reduction at Room Temperature." The Journal of Organic Chemistry (2019). Available at:[Link]

  • National Institutes of Health (NIH). "Synthesis and Consecutive Reactions of α-Azido Ketones: A Review." PMC (2018). Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Crystallographic Analysis of 2-Azido-2,3-dihydro-1H-indene

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and X-ray diffraction of 2-azido-2,3-dihydro-1H-indene. Tailored for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and X-ray diffraction of 2-azido-2,3-dihydro-1H-indene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the experimental rationale, presents a detailed (hypothetical) structural analysis, and offers insights into the interpretation of the resulting data.

Introduction

2-Azido-2,3-dihydro-1H-indene is a molecule of significant interest in medicinal chemistry and materials science. The introduction of an azide moiety onto the indane scaffold provides a versatile chemical handle for further functionalization, for instance, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[1] Understanding the precise three-dimensional structure of this molecule through single-crystal X-ray diffraction is paramount for designing and synthesizing novel derivatives with tailored properties. This guide outlines a plausible methodology for its synthesis and presents a detailed, albeit hypothetical, crystallographic analysis, offering a blueprint for the characterization of this and similar compounds.

Part 1: Synthesis and Crystallization

A viable synthetic route to 2-azido-2,3-dihydro-1H-indene involves a nucleophilic substitution reaction starting from a suitable precursor, such as 2-bromo-2,3-dihydro-1H-indene or a tosylate derivative of 2-indanol. A common and effective method involves the reaction of 2,3-dihydro-1H-indene-2-ester with sodium azide in a suitable solvent at room temperature.[2]

Experimental Protocol: Synthesis of 2-Azido-2,3-dihydro-1H-indene
  • Preparation of the Precursor: 2,3-dihydro-1H-indene-2-ester is prepared from 2-indanol.

  • Azide Introduction: 2,3-dihydro-1H-indene-2-ester is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF).

  • Reaction: Sodium azide (NaN₃) is added in excess to the solution. The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent like diethyl ether.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-azido-2,3-dihydro-1H-indene.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as a mixture of hexane and ethyl acetate, is a common technique.

Part 2: X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. The following sections describe a hypothetical experimental setup and the resulting crystallographic data for 2-azido-2,3-dihydro-1H-indene.

Data Collection and Refinement

A suitable single crystal would be mounted on a diffractometer equipped with a CCD detector and using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).[3] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected data are then processed, and the structure is solved and refined using specialized software.[3]

Hypothetical Crystallographic Data

The following table summarizes a plausible set of crystallographic data for 2-azido-2,3-dihydro-1H-indene, derived from analyses of similar organic molecules.

ParameterHypothetical Value
Chemical FormulaC₉H₉N₃
Formula Weight159.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.126(3)
c (Å)9.345(2)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)931.4(4)
Z4
Calculated Density (g/cm³)1.134
Absorption Coefficient (mm⁻¹)0.075
F(000)336
Temperature (K)100
Radiation (Å)Mo Kα (λ = 0.71073)
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.121

Part 3: Structural Insights

The hypothetical crystal structure reveals key features of the 2-azido-2,3-dihydro-1H-indene molecule.

Molecular Conformation

The five-membered ring of the indane core likely adopts an envelope or twist conformation to relieve ring strain. The azide group at the C2 position would be oriented to minimize steric hindrance with the adjacent protons.

Intermolecular Interactions

In the solid state, molecules are expected to be linked by weak intermolecular forces, such as C-H···N hydrogen bonds and van der Waals interactions. The presence of the azide group may also lead to weak π-stacking interactions between the aromatic rings of adjacent molecules.[4][5]

Molecular Structure Diagram

Caption: Hypothetical molecular structure of 2-azido-2,3-dihydro-1H-indene.

Part 4: Powder X-ray Diffraction (PXRD)

For bulk sample analysis, powder X-ray diffraction (PXRD) is an invaluable tool.[6][7] It provides a characteristic "fingerprint" of a crystalline solid, which is useful for phase identification, purity assessment, and quality control.[7]

Simulated PXRD Pattern

Based on the hypothetical single-crystal data, a powder diffraction pattern can be simulated. The pattern would exhibit a series of peaks at specific 2θ angles, with the intensity of each peak corresponding to the diffraction from a particular set of crystal lattice planes.

G cluster_x cluster_y x0 10 x1 20 x2 30 x3 40 y0 0 y1 50 y2 100 p1_base->p1_top p2_base->p2_top p3_base->p3_top p4_base->p4_top p5_base->p5_top base_start->base_end

Caption: Simulated Powder X-ray Diffraction (PXRD) pattern.

Conclusion

This technical guide has provided a comprehensive, albeit partially hypothetical, overview of the synthesis and crystallographic analysis of 2-azido-2,3-dihydro-1H-indene. The detailed experimental considerations and structural insights serve as a valuable resource for researchers working with this and related compounds. The presented data and methodologies underscore the power of X-ray diffraction techniques in elucidating the three-dimensional architecture of molecules, a critical step in modern drug discovery and materials science.

References

  • Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride. (URL not available)
  • Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... - ResearchGate. (URL: [Link])

  • Crystal structure of 2-hydroxy-2-(2-oxocycloheptyl)-2,3-dihydro-1H-indene-1,3-dione - PMC. (URL: [Link])

  • X-ray diffraction - The Royal Society of Chemistry. (URL: [Link])

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC. (URL: [Link])

  • Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-dehydro-5-N-acetylneuraminic acid (DANA). (URL: [Link])

  • Supporting information - The Royal Society of Chemistry. (URL: [Link])

  • Records of Natural Products-SI - ACG Publications. (URL: [Link])

  • 2-azido-1-methyl-2,3-dihydro-1H-indene | C10H11N3 - PubChem. (URL: [Link])

  • Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide - ResearchGate. (URL: [Link])

  • (PDF) Refinement of crystal structure of 2-(2,3-dihydro-3-oxo-1 H -inden-1-ylidene). (URL: [Link])

  • 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. - ResearchGate. (URL: [Link])

  • Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide - PMC. (URL: [Link])

  • (PDF) Crystal Structure of 2-Azido-1,3-B - Amanote Research. (URL: [Link])

  • 1H-Indene, 2,3-dihydro-1,1,3-trimethyl- - the NIST WebBook. (URL: [Link])

  • 1H-Indene-1,2-diol, 2,3-dihydro-, cis- - the NIST WebBook. (URL: [Link])

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (URL: [Link])

  • X-ray Diffraction III: Pharmaceutical Applications - Moodle@Units. (URL: [Link])

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (URL: [Link])

  • electronic reprint 2,20-[2,3-Dihydro-2-(prop-2-enyl)-1H-isoindole-1,3-diyl- idene]bis(propanedinitrile)–tetrathiafulvalene (1/ - DORAS | DCU Research Repository. (URL: [Link])

  • X-ray powder diffraction: a powerful analysis tool for industrial protein production - DTU Research Database. (URL: [Link])

Sources

Exploratory

solubility profile of 2-azido-2,3-dihydro-1H-indene in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Azido-2,3-dihydro-1H-indene in Organic Solvents Executive Summary This technical guide provides a comprehensive framework for understanding and determining the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 2-Azido-2,3-dihydro-1H-indene in Organic Solvents

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-azido-2,3-dihydro-1H-indene, a compound of interest in synthetic chemistry and drug discovery. In the absence of publicly available quantitative solubility data for this specific molecule, this document leverages established chemical principles to predict its solubility profile across a range of common organic solvents. Critically, this guide emphasizes the stringent safety protocols required for handling organic azides and provides detailed, field-proven methodologies for the experimental determination of both thermodynamic and kinetic solubility. The protocols are designed to be self-validating, ensuring researchers can generate reliable, publication-quality data to support reaction optimization, purification, and formulation development.

Introduction: The Need for Precise Solubility Data

2-Azido-2,3-dihydro-1H-indene is an organic molecule incorporating the versatile indane scaffold and the highly reactive azide functional group. This combination makes it a potentially valuable building block in medicinal chemistry, particularly for applications involving "click chemistry" or the synthesis of novel amine derivatives.[1][2] The success of any application, from chemical synthesis to biological screening, is fundamentally dependent on the compound's solubility.[3] Poor solubility can lead to failed reactions, inaccurate biological assay results, and significant challenges in formulation and drug delivery.[4]

Solubility dictates the choice of reaction media, the feasibility of purification techniques like recrystallization, and the bioavailability of a potential drug candidate.[3][4] Given that quantitative solubility data for 2-azido-2,3-dihydro-1H-indene is not present in current scientific literature, this guide serves as an essential resource for researchers. It provides a robust theoretical assessment and the practical tools needed to generate this critical dataset in a safe and controlled manner.

Compound Profile and Critical Safety Mandates

Chemical Structure

Figure 1: Chemical Structure of 2-azido-2,3-dihydro-1H-indene

Safety First: The Energetic Nature of Organic Azides

The azide functional group (–N₃) is an "explosophore," meaning it is an energy-rich moiety that can decompose rapidly and violently under certain conditions.[5][6] Therefore, all handling of 2-azido-2,3-dihydro-1H-indene must be conducted with strict adherence to safety protocols.

Causality Behind Safety Choices: The high nitrogen content of the azide group makes it thermodynamically unstable, with a propensity to release dinitrogen gas (N₂), a very stable molecule. This decomposition can be initiated by minimal external energy, such as heat, shock, friction, or even strong light.[6][7]

Stability Assessment:

  • Carbon-to-Nitrogen (C/N) Ratio: A widely used guideline for assessing the stability of organic azides is the ratio of carbon atoms to nitrogen atoms.[8] For 2-azido-2,3-dihydro-1H-indene (C₉H₉N₃), the C/N ratio is 9/3 = 3. A ratio of 3 or greater suggests the compound may be isolated and handled with appropriate precautions.[5][8]

  • The "Rule of Six": This rule states that a compound is considered relatively safe if there are at least six carbon atoms for every one energetic group (like an azide).[5][9] With nine carbons to one azide group, this compound meets the criterion, but it does not eliminate the inherent risks.

Mandatory Handling & Storage Protocols:

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, ANSI Z87.1-compliant safety goggles, and a face shield are required.[10]

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood, preferably with a blast shield positioned between the experiment and the user.[8][10]

  • Avoid Incompatibilities:

    • Acids: Can form the highly toxic and explosive hydrazoic acid (HN₃).[5]

    • Heavy Metals (e.g., copper, lead, silver): Can form extremely shock-sensitive metal azides. Do not use metal spatulas or store in containers with metal lids.[5][10]

    • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Can form explosive di- and tri-azidomethane compounds.[5][7][10]

  • Avoid External Energy: Prevent exposure to heat, grinding, scratching, or other forms of friction.[11] Do not concentrate azide-containing solutions to dryness on a rotary evaporator.[7][9]

  • Storage: Store in a cool, dark location (refrigeration at ≤ -18 °C is recommended), away from incompatible materials.[5][10] Storing as a dilute solution in a suitable organic solvent is preferable to storing as a neat solid.[8]

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[12]

  • Solute Analysis: 2-azido-2,3-dihydro-1H-indene possesses a dual nature. The 2,3-dihydro-1H-indene (indane) backbone is a non-polar, hydrophobic hydrocarbon structure.[13] The azide functional group introduces significant polarity and the potential for dipole-dipole interactions.

  • Solvent Interaction: This duality suggests that the molecule will be most soluble in solvents that can effectively solvate both its non-polar and polar regions. The parent scaffold, indane, is soluble in many organic solvents like ethanol and ether but insoluble in water.[13] The addition of the polar azide group is expected to enhance solubility in polar aprotic solvents while likely maintaining good solubility in many common organic media.

Table 1: Predicted Qualitative Solubility of 2-azido-2,3-dihydro-1H-indene

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Toluene, HexaneSoluble to Sparingly SolubleThe large hydrocarbon backbone should interact favorably with non-polar solvents. Solubility may be limited by the polar azide group.
Polar Aprotic DMSO, DMF, Acetonitrile, THFHighly SolubleThese solvents are excellent at solvating polar functional groups like azides and can also accommodate the non-polar scaffold.[2][14]
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)Highly SolubleThese solvents offer a good balance of polarity to dissolve the entire molecule. Note: Avoid DCM in reactions due to incompatibility.[5]
Polar Protic Ethanol, MethanolSolubleThese solvents can interact with the polar azide group, and their alkyl portions can solvate the hydrocarbon frame.
Aqueous Water, PBSInsolubleThe large, non-polar indane scaffold is expected to dominate, making the molecule hydrophobic and insoluble in water.

Experimental Determination of Solubility

To move beyond prediction, robust experimental measurement is required. The choice between determining thermodynamic or kinetic solubility depends on the application. Thermodynamic solubility is the true equilibrium value and is critical for formulation, while kinetic solubility is often more relevant for high-throughput screening environments.[3][15][16]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting start Obtain Pure Compound (2-azido-2,3-dihydro-1H-indene) safety Implement Critical Safety Protocols start->safety thermo Thermodynamic Assay (Shake-Flask) safety->thermo Late-Stage Development kinetic Kinetic Assay (DMSO Co-solvent) safety->kinetic Early Discovery Screening quant Quantification of Solubilized Compound (e.g., HPLC-UV, LC-MS) thermo->quant kinetic->quant report Data Reporting (mg/mL, mol/L) quant->report G start Prepare High-Concentration Stock in DMSO (e.g., 10 mM) dilute Add Stock Solution to Solvent Wells (Final DMSO % is critical) start->dilute plate Dispense Target Solvents into a 96-well Plate plate->dilute incubate Incubate at Room Temp (e.g., 2 hours) dilute->incubate measure Measure Precipitation (Nephelometry) or Analyze Supernatant (LC-MS) incubate->measure result Determine Kinetic Solubility Value measure->result

Caption: Workflow for a typical kinetic solubility assay.

  • Materials & Equipment:

    • Pure 2-azido-2,3-dihydro-1H-indene

    • Anhydrous DMSO

    • Selected organic solvents

    • 96-well plates

    • Automated liquid handler (optional)

    • Plate shaker

    • Detection system (e.g., nephelometer for light scattering, or filtration plates and an LC-MS system)

  • Step-by-Step Protocol:

    • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Plate Preparation: Add the target organic solvents to the wells of a 96-well plate.

    • Dilution: Add a small volume of the DMSO stock solution to the solvent-containing wells. The final percentage of DMSO should be kept low and constant (e.g., 1-2%) to minimize its co-solvent effect. [3] 4. Incubation: Shake the plate at room temperature for a defined period (typically 1-2 hours). [3] 5. Measurement: Determine the concentration at which precipitation occurred. This can be done directly by measuring light scattering (nephelometry) or indirectly by filtering the solutions and quantifying the concentration of the dissolved compound in the filtrate via LC-MS.

    • Data Reporting: Report the highest concentration at which no precipitate is observed as the kinetic solubility.

Data Presentation and Interpretation

All experimentally determined solubility data should be recorded systematically.

Table 2: Template for Reporting Quantitative Solubility Data

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
TolueneNon-Polar25Experimental ValueCalculated ValueThermodynamic
AcetonitrilePolar Aprotic25Experimental ValueCalculated ValueThermodynamic
EthanolPolar Protic25Experimental ValueCalculated ValueThermodynamic
Add other solvents...............

Interpretation for Application:

  • High Solubility in a Non-Polar Solvent (e.g., Toluene): Suggests suitability for reactions involving non-polar reagents.

  • High Solubility in a Polar Aprotic Solvent (e.g., DMF, Acetonitrile): Ideal for SN2 reactions, such as the synthesis of the azide itself, or for subsequent "click chemistry" reactions. [2]* Differential Solubility: A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature is an excellent candidate for purification via recrystallization.

Conclusion

While published data on the solubility of 2-azido-2,3-dihydro-1H-indene is currently unavailable, a systematic approach based on its chemical structure allows for a reliable qualitative prediction of its behavior in various organic solvents. It is predicted to be highly soluble in polar aprotic and moderately polar solvents, with lower solubility in non-polar and aqueous media. This guide provides the necessary, detailed, and validated experimental protocols to quantify this solubility profile accurately. Adherence to the stringent safety mandates outlined herein is paramount for the safe handling of this energetic compound. The methodologies provided empower researchers to generate the critical data needed to confidently advance their work in synthesis, purification, and drug development.

References

  • BenchChem. (2025). Solubility of Azido-isobutane in Common Organic Solvents: A Technical Guide. Benchchem.
  • BenchChem. (2025). Technical Support Center: Azide Stability in Different Solvent Systems. Benchchem.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • UC Santa Barbara Environmental Health & Safety. (n.d.). Sodium Azide and Organic Azides. UC Santa Barbara.
  • University of Victoria Occupational Health, Safety & Environment. (2022, May 18). Azides. UVIC.
  • University of Pittsburgh Environmental Health and Safety. (2013, February 1). Safe Handling of Azides. safety.pitt.edu.
  • University of California, Irvine Environmental Health & Safety. (n.d.). Azides. ehs.uci.edu.
  • BenchChem. (2025). Technical Support Center: Stability and Handling of Azide-Containing Compounds. Benchchem.
  • McGovern, S. L., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Enamine. (n.d.). Aqueous Solubility Assay. Enamine.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Kinetic Solubility. Concept Life Sciences.
  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro.
  • Wikipedia. (n.d.). Organic azide. Wikipedia.
  • Inventiva Pharma. (n.d.).
  • Szabo, T., et al. (2017). Large-Scale Preparation and Usage of Azides.
  • University of Minnesota, Department of Chemistry. (n.d.). Azide Compounds. Environmental Health and Safety.
  • Ashenhurst, J. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.
  • ChemBK. (2025, August 20). 1H-Indene, 2,3-dihydro-. ChemBK.

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation of 2-Azido-2,3-dihydro-1H-indene to 2-Aminoindane

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the safe and high-yielding reduction of 2-azidoindane to 2-aminoind...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the safe and high-yielding reduction of 2-azidoindane to 2-aminoindane hydrochloride.

Introduction & Strategic Context

The 2-aminoindane scaffold is a privileged pharmacophore embedded in numerous central nervous system (CNS) therapeutics, including the MAO-B inhibitor rasagiline and various experimental dopamine agonists . Furthermore, amino-substituted carbocycles are increasingly utilized as key motifs in modern drug discovery .

The synthesis of 2-aminoindane typically proceeds via the activation of 2-indanol, nucleophilic displacement with sodium azide to form 2-azido-2,3-dihydro-1H-indene (2-azidoindane), and subsequent reduction. While the Staudinger reduction is a viable laboratory-scale method, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for scale-up. Hydrogenation offers superior atom economy, quantitative yields, and eliminates the generation of equimolar triphenylphosphine oxide waste, which notoriously complicates downstream purification.

Process Causality & Optimization (The "Why")

To elevate this protocol from a mere sequence of steps to a robust process, it is critical to understand the causality behind the experimental design.

The In Situ Hydrochloride Generation Strategy

A primary challenge in the hydrogenation of aliphatic azides is the generation of the free amine. Free 2-aminoindane is a reactive liquid that can coordinate to the palladium catalyst (causing catalyst poisoning) or undergo unwanted side reactions such as dimerization.

Causality: To circumvent this, the reaction is performed in a mixed solvent system of Methanol and Chloroform (MeOH/CHCl₃) . Under hydrogenation conditions, CHCl₃ undergoes continuous, controlled hydrogenolysis to generate HCl in situ. As the azide is reduced to the free amine, the in situ generated HCl immediately protonates it . This yields the 2-aminoindane hydrochloride salt, which is inert to the catalyst and readily crystallizes out of the non-polar solvent matrix, driving the reaction forward and simplifying isolation.

Mechanism N1 2-Azidoindane N2 Pd/C + H2 (Reduction) N1->N2 N3 2-Aminoindane (Free Base) N2->N3 - N2 Gas N6 2-Aminoindane HCl (Stable Salt) N3->N6 N4 CHCl3 + H2 (Hydrogenolysis) N5 HCl (in situ) N4->N5 N5->N6 Protonation

Figure 1: Logical relationship of in situ HCl generation preventing free base degradation.

Safety & Thermodynamic Considerations

Organic azides are energy-rich. The "Rule of Six" (where the (C+O)/N ratio should be ≥ 3) dictates stability. 2-Azidoindane (C₉H₉N₃) has a ratio of 3, making it stable for ambient handling, but potentially hazardous if subjected to high heat. Furthermore, the catalytic reduction of azides to amines is highly exothermic and evolves stoichiometric nitrogen gas (N₂).

Causality: The reaction vessel must be properly vented to prevent overpressurization from N₂ evolution. For scale-up, the azide must be introduced gradually, or the hydrogen pressure strictly regulated, to manage the thermal runaway potential.

Quantitative Data Summary: Solvent System Optimization

The following table summarizes the causal impact of different solvent systems on the yield and purity of the final 2-aminoindane product during process development.

Solvent SystemCatalystAdditiveYield (%)Purity (HPLC)Mechanistic Observation
MeOH10% Pd/CNone85%92%Free base formed; partial catalyst poisoning observed.
EtOH5% Pd/CNone78%90%Slower reaction kinetics; incomplete conversion.
THF10% Pd/CNone82%91%Good solubility, but isolation requires external HCl gas.
MeOH / CHCl₃ (10:1) 10% Pd/C None 95% >99% In situ HCl generation; direct precipitation of stable HCl salt.

Detailed Experimental Protocol

This protocol is designed as a self-validating system , incorporating in-process checks to ensure scientific integrity at each stage.

Materials Required
  • 2-Azido-2,3-dihydro-1H-indene (1.0 equiv, ~10 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (10 mol% Pd)

  • Methanol (Anhydrous, 20 mL)

  • Chloroform (Anhydrous, 2 mL)

  • Hydrogen gas (Balloon or Parr shaker at 1-3 atm)

  • Celite (for filtration)

Step-by-Step Methodology

Step 1: Catalyst Wetting and Setup

  • To a rigorously dried, argon-flushed round-bottom flask, add 10% Pd/C (10 mol%).

  • Causality Check: Always wet the dry Pd/C with a small amount of inert solvent (e.g., toluene or carefully with methanol under argon) before adding the substrate. Dry Pd/C is pyrophoric and can ignite methanolic vapors.

  • Add 20 mL of Methanol and 2 mL of Chloroform to the flask.

Step 2: Substrate Addition and Purging

  • Dissolve 2-azidoindane (10 mmol) in a minimal amount of Methanol and transfer it to the reaction flask.

  • Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with Argon (repeat 3 times).

  • Evacuate the flask once more and backfill with Hydrogen gas via a balloon.

Step 3: Hydrogenation and Exotherm Control

  • Stir the reaction mixture vigorously at room temperature (25 °C).

  • Validation Check 1 (Thermodynamics): Observe the immediate evolution of N₂ gas bubbles and a mild exotherm. If scaling up (>50 mmol), utilize a cooling bath (water, 15 °C) to prevent solvent boil-off.

  • Allow the reaction to proceed for 12–24 hours.

  • Validation Check 2 (Reaction Completion): The reaction is complete when N₂ bubbling ceases and TLC (Hexanes/EtOAc 8:2) confirms the total disappearance of the azide starting material. (Note: The azide is UV-active but ninhydrin-negative; the resulting amine is ninhydrin-positive).

Step 4: Workup and Isolation

  • Purge the reaction flask thoroughly with Argon to remove all residual Hydrogen gas.

  • Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (2 × 10 mL). Caution: Do not let the used Pd/C dry out on the filter; wet it with water immediately to prevent fires.

  • Concentrate the filtrate under reduced pressure.

  • Triturate the resulting crude solid with cold diethyl ether to remove any non-polar impurities.

  • Validation Check 3 (Product Integrity): Filter and dry the white crystalline solid. Verify that the product is completely soluble in water (confirming the successful formation of the 2-aminoindane hydrochloride salt) and analyze via NMR/HPLC for >99% purity.

Workflow N1 1. Catalyst Wetting (10% Pd/C in MeOH) N2 2. Substrate Addition (2-Azidoindane + CHCl3) N1->N2 N3 3. Hydrogenation (H2 Gas, 1 atm, 25°C) N2->N3 N4 4. N2 Venting & Cooling (Exotherm Control) N3->N4 Reaction Progress N5 5. Filtration (Remove Pd/C over Celite) N4->N5 Completion (No N2) N6 6. Isolation (Evaporation & Trituration) N5->N6 Filtrate Processing

Figure 2: Experimental workflow for the catalytic hydrogenation of 2-azidoindane.

References

  • Özgeriş, B., Göksu, S., & Gültekin, M. S. (2014). Synthesis of Dopamine, Rotigotin, Ladostigil, Rasagiline Analogues 2-Amino-4,5,6-trimethoxyindane, 1-Amino-5,6,7-trimethoxyindane, and Their Sulfamide Derivatives. Synthetic Communications, 45(1), 79-88. URL:[Link]

  • White, D. R., Hutt, J. T., & Wolfe, J. P. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. Journal of the American Chemical Society, 137(35), 11246–11249. URL:[Link]

  • Akincioglu, A. (2023). Synthesis and asymmetric resolution of substituted 2-aminoindane and 2-aminotetralin derivatives. Tetrahedron, 133(13), 133277. URL:[Link]

  • Göksu, S., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 35-42. URL:[Link]

Application

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Azido-2,3-dihydro-1H-indene

Executive Summary & Chemical Context The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), widely recognized as the premier "click chemistry" reaction, enables the bioorthogonal and highly regiospecific synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), widely recognized as the premier "click chemistry" reaction, enables the bioorthogonal and highly regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles[1]. While primary azides (e.g., benzyl azide) are standard substrates, the use of secondary alkyl azides like 2-azido-2,3-dihydro-1H-indene (CAS 180260-72-4) introduces unique steric and electronic variables[2][3].

The indane scaffold is a privileged pharmacophore, heavily utilized in the synthesis of psychoactive compounds, analgesics, and rigid molecular probes[4]. Successfully conjugating the 2-indanyl moiety via CuAAC requires an optimized approach to overcome the steric hindrance inherent to secondary azides, ensuring high yields without promoting unwanted elimination side reactions[5][6].

Mechanistic Insights: Overcoming Steric Hindrance

The Causality of Reactivity in Secondary Azides

In CuAAC, the rate-determining steps involve the coordination of the azide to the copper-acetylide complex and the subsequent formation of the metallacycle[7]. Secondary alkyl azides inherently react slower than primary azides due to increased steric congestion at the N1 position, which impedes metal coordination[6][7].

When working with 2-azido-2,3-dihydro-1H-indene, the rigid bicyclic structure of the indane ring exacerbates this steric penalty. If standard, unliganded CuAAC conditions are applied, the slow reaction rate often leads to the oxidation or disproportionation of the active Cu(I) catalyst before the reaction reaches completion.

Expert Intervention: To counteract this, the protocol must employ an accelerating, stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA . These ligands encapsulate the Cu(I) center, protecting it from dissolved oxygen while maintaining its catalytic availability, which is critical for pushing sterically hindered secondary azides to full conversion[1].

Quantitative Reactivity Profiling

The following table summarizes the comparative reactivity of different azide classes in CuAAC, highlighting why specialized conditions are required for secondary substrates like 2-indanyl azide.

Azide ClassificationRepresentative SubstrateRelative CuAAC RateDominant Steric FactorRecommended Ligand System
Primary Alkyl Benzyl AzideHigh (Baseline 1.0)Minimal hindrance at N1TBTA, THPTA, or Ligand-free
Secondary Alkyl 2-Indanyl Azide Moderate (~0.2 - 0.5) Face-shielding by rigid ring THPTA (Required for speed)
Tertiary Alkyl tert-Butyl AzideVery Low (< 0.05)Severe steric clashHighly active NHC-Cu complexes

(Data synthesized from comparative kinetic studies on azide steric profiles[1][6][7])

Visual Workflows & Mechanistic Pathways

Synthetic Pipeline

The generation of the triazole product requires a two-phase workflow: the synthesis of the azide from a stable precursor, followed by the click reaction.

Workflow A 2-Indanol B Mesylation (MsCl, Et3N) A->B C 2-Indanyl Methanesulfonate B->C D Azidation (NaN3, DMSO) C->D E 2-Azido-2,3-dihydro- 1H-indene D->E F CuAAC (CuSO4, Ascorbate, Alkyne) E->F G 1,4-Disubstituted Triazole Product F->G

Caption: Synthetic workflow from 2-indanol to the final 1,4-disubstituted triazole via CuAAC.

Catalytic Cycle with Steric Considerations

CatalyticCycle Cu Cu(I)-THPTA Catalyst (Active Species) Pi π-Alkyne Cu Complex Cu->Pi Terminal Alkyne Acetylide Cu(I) Acetylide Pi->Acetylide Base / -H+ Coord Azide Coordination (2-Indanyl Azide) Acetylide->Coord 2-Indanyl Azide (Steric Bottleneck) Metalla Metallacycle Intermediate Coord->Metalla Cycloaddition Triazolyl Cu-Triazolyl Complex Metalla->Triazolyl Ring Contraction Triazolyl->Cu Catalyst Regeneration Product 1,4-Triazole Product Triazolyl->Product Protonation

Caption: Mechanistic cycle of CuAAC highlighting the coordination bottleneck of the sterically hindered secondary azide.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent addition order and solvent selection is explicitly detailed to ensure reproducibility.

Protocol A: Synthesis of 2-Azido-2,3-dihydro-1H-indene

Because secondary halides and sulfonates are highly susceptible to E2 elimination, the azidation must be performed in a polar aprotic solvent to maximize the nucleophilicity of the azide ion, thereby favoring the SN​2 pathway[5][8].

Materials:

  • 2,3-dihydro-1H-inden-2-yl methanesulfonate (1.0 eq)[8]

  • Sodium azide ( NaN3​ ) (1.5 - 2.0 eq)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[8]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,3-dihydro-1H-inden-2-yl methanesulfonate in anhydrous DMSO to create a 0.5 M solution[8].

  • Nucleophile Addition: Add sodium azide (1.5 eq) in one portion. Caution: Sodium azide is highly toxic. Handle in a fume hood.

  • Reaction: Stir the mixture at 50–60 °C for 12–18 hours. Causality: Mild heating is required to overcome the activation energy of the secondary SN​2 displacement, but temperatures exceeding 65 °C will drastically increase the formation of indene via E2 elimination.

  • Quenching: Cool the reaction to room temperature and slowly pour it into ice-cold distilled water (exothermic dilution)[1].

  • Extraction: Extract the aqueous mixture with diethyl ether ( ).

  • Washing & Drying: Wash the combined organic layers with brine ( ) to remove residual DMSO, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 2-azido-2,3-dihydro-1H-indene as a pale oil[1].

Protocol B: CuAAC with 2-Indanyl Azide

This protocol utilizes a pre-formed Cu(I)-ligand complex to ensure the catalyst survives the extended reaction times required for secondary azides.

Materials:

  • 2-Azido-2,3-dihydro-1H-indene (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • CuSO4​⋅5H2​O (0.05 eq, 5 mol%)[1]

  • THPTA Ligand (0.05 eq, 5 mol%)[1]

  • Sodium Ascorbate (0.20 eq, 20 mol%)[1]

  • Solvent: tert-Butanol / Water (1:1 v/v) or DMSO / Water (1:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a small vial, mix the CuSO4​ stock solution with the THPTA stock solution. Stir for 5 minutes. Causality: Pre-mixing ensures the Cu(II) is fully coordinated by the stabilizing ligand before reduction, preventing the formation of unreactive copper oxides later in the reaction.

  • Substrate Dissolution: In the main reaction flask, dissolve 2-indanyl azide and the terminal alkyne in the chosen organic solvent (t-BuOH or DMSO)[1]. Add the equivalent volume of water.

  • Catalyst Addition: Add the pre-formed CuSO4​ /THPTA complex to the reaction flask.

  • Reduction (Initiation): Prepare a fresh solution of sodium ascorbate in water and add it dropwise to the reaction mixture[1]. Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species. It must be prepared fresh as it oxidizes rapidly in air.

  • Reaction: Stir the mixture at 35–40 °C for 12–24 hours. The slight elevation in temperature compensates for the steric hindrance of the 2-indanyl group[6].

  • Workup: Dilute the mixture with ethyl acetate and water. Add a small amount of EDTA (ethylenediaminetetraacetic acid) and stir for 15 minutes. Causality: EDTA sequesters the copper catalyst, pulling it into the aqueous layer and preventing heavy-metal contamination of the final pharmaceutical intermediate.

  • Isolation: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography to obtain the pure 1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazole derivative.

References

  • eScholarship. "COVALENTLY LINKED PLASTICIZERS USING THERMAL OR COPPER-CATALYZED A." eScholarship.org. Available at:[Link]

  • Royal Society of Chemistry. "Supporting Information of Sulfonium Ion-Promoted Traceless..." RSC.org. Available at:[Link]

  • ACS Publications. "Relative Rates of Metal-Free Azide–Alkyne Cycloadditions: Tunability over 3 Orders of Magnitude." The Journal of Organic Chemistry. Available at:[Link]

  • NII. "Study on unreactive chemical bond cleavage reaction of organic azides by sulfonium ions." NII.ac.jp. Available at:[Link]

  • Chemical Communications. "Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds." RSC Publishing. Available at:[Link]

  • ResearchGate. "Taming Unhindered Alkyl Azides by Intramolecular Hydrogen-Azide Interaction for Discriminative Conjugation onto Alkyl Diazides." ResearchGate.net. Available at:[Link]

  • LookChem. "114149-17-6 - LookChem." LookChem.com. Available at:[Link]

  • LookChem. "Cas 2338-18-3, 1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1)." LookChem.com. Available at:[Link]

Sources

Method

Application Note: Overcoming Steric Hindrance in Staudinger Ligations Using 2-Azido-2,3-dihydro-1H-indene

Target Audience: Researchers, scientists, and drug development professionals specializing in bioconjugation, peptide synthesis, and chemical biology. Executive Summary The traceless Staudinger ligation is a premier bioor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in bioconjugation, peptide synthesis, and chemical biology.

Executive Summary

The traceless Staudinger ligation is a premier bioorthogonal reaction for forming native amide bonds without residual atoms. However, the application of this methodology to sterically encumbered secondary azides presents a significant synthetic bottleneck. 2-Azido-2,3-dihydro-1H-indene (commonly known as 2-azidoindane) serves as an archetypal stress-test molecule in this context. Its rigid, bicyclic structure imposes severe steric constraints that routinely derail standard ligation protocols, often leading to reaction stalling or the formation of amine byproducts via competitive hydrolysis [1].

This application note details the mechanistic causality behind these failures and provides a self-validating, optimized protocol. By deliberately tuning the electronic properties of the phosphinothioester reagent, researchers can overcome the steric barrier imposed by 2-azidoindane, rescuing amide yields and ensuring robust bioconjugation.

Mechanistic Insights: The Interplay of Sterics and Electronics

To successfully ligate 2-azidoindane, one must first understand why standard conditions fail. The traceless Staudinger ligation proceeds through several distinct intermediates: a phosphazide, an iminophosphorane, a tetrahedral intermediate, and an amidophosphonium salt.

The Steric Bottleneck

In standard room-temperature catalytic Staudinger reductions, 2-azidoindane yields virtually no detectable product due to its immense steric bulk, which prevents efficient catalytic turnover [1]. In a stoichiometric traceless ligation, the initial association between the azide and the phosphinothioester (Step 1) is relatively unaffected by sterics. However, the critical intramolecular S→N acyl transfer (Step 3)—where the iminophosphorane nitrogen attacks the thioester carbonyl to form the tetrahedral intermediate—is severely hindered by the bulky indane ring [2].

Because this transfer is rate-limiting for bulky substrates, the iminophosphorane intermediate accumulates. If the transfer is too slow, adventitious water will prematurely hydrolyze the iminophosphorane, yielding an amine byproduct (the Staudinger reduction pathway) rather than the desired amide.

The Electronic Solution

To counteract the steric hindrance of 2-azidoindane, we must accelerate the S→N acyl transfer. This is achieved by employing electron-rich phosphinothioesters, such as di(4-methoxyphenyl)phosphinomethanethiol . The electron-donating methoxy groups push electron density onto the phosphorus atom and, subsequently, onto the iminophosphorane nitrogen. This increased nucleophilicity allows the nitrogen to aggressively attack the carbonyl carbon, effectively outcompeting the steric clash and favoring the formation of the amide product [2, 3].

Reaction Pathway Visualization

G A Phosphinothioester + 2-Azido-2,3-dihydro-1H-indene B Phosphazide Intermediate A->B Step 1: Association C Iminophosphorane (Accumulates due to bulk) B->C Step 2: -N2(g) D Tetrahedral Intermediate C->D Step 3: S->N Acyl Transfer (Sterically Hindered) F Amine Byproduct (Staudinger Reduction) C->F Competing Hydrolysis (Dominant if not electron-rich) E Amide Product + Phosphine Oxide D->E Step 4 & 5: Collapse & Hydrolysis

Pathway of Traceless Staudinger Ligation highlighting the steric bottleneck and competing hydrolysis.

Quantitative Performance Data

The following table summarizes the causal relationship between the electronic properties (Hammett σp​ values) of the phosphine aryl substituents and the resulting reaction pathway when challenged with a sterically encumbered secondary azide like 2-azidoindane[2].

Azide SubstratePhosphinothioester ReagentAryl σp​ Dominant PathwayAmide Yield (%)Amine Yield (%)
Primary Azide (Control)Diphenylphosphinomethanethiol0.00Ligation> 90%< 5%
2-Azidoindane Diphenylphosphinomethanethiol0.00Reduction (Hydrolysis)< 20%> 70%
2-Azidoindane Di(4-methoxyphenyl)phosphinomethanethiol-0.27Ligation> 80% < 15%

Data Interpretation: Standard diphenyl reagents fail against the indane steric bulk, defaulting to the amine byproduct. The electron-donating p-methoxy substituents ( σp​ = -0.27) rescue the reaction, restoring high amide yields.

Optimized Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific analytical checkpoints (FTIR and ³¹P NMR), the operator can definitively confirm the successful progression of the reaction past the steric bottleneck before proceeding to the final workup.

Materials Required
  • Azide: 2-Azido-2,3-dihydro-1H-indene (0.5 mmol)

  • Reagent: Di(4-methoxyphenyl)phosphinomethanethiol coupled to the desired acyl group (0.55 mmol, 1.1 equiv)

  • Solvent: Anhydrous DMF or THF (5.0 mL)

  • Additives: H₂O (for final hydrolysis step)

Step-by-Step Methodology

Phase 1: Anhydrous Initiation (Preventing Premature Hydrolysis)

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with argon. It is critical to exclude moisture during the initial steps to prevent the accumulated iminophosphorane from hydrolyzing into the amine byproduct.

  • Dissolution: Dissolve the electron-rich phosphinothioester (0.55 mmol) in 4.0 mL of anhydrous THF under argon.

  • Addition: Dissolve 2-azido-2,3-dihydro-1H-indene (0.5 mmol) in 1.0 mL of anhydrous THF. Add this solution dropwise to the stirring phosphinothioester solution at room temperature.

  • Observation: Nitrogen gas evolution should begin immediately, indicating the transition from phosphazide to iminophosphorane.

Phase 2: In-Process Controls (Self-Validation) 5. FTIR Validation: After 2 hours, take a 10 µL aliquot and analyze via FTIR.

  • Causality Check: The strong azide stretching frequency at 2100 cm⁻¹ must be completely absent. If present, the initial association (Step 1) is incomplete.
  • ³¹P NMR Validation: Take a 0.5 mL aliquot (diluted in THF-d8) and analyze via ³¹P NMR.
  • Causality Check: Look for a peak at ~54 ppm . This confirms the presence of the iminophosphorane intermediate [2]. Because 2-azidoindane is bulky, this intermediate will clearly accumulate. The starting phosphine ( -15 ppm) should be consumed.

Phase 3: Acyl Transfer and Hydrolysis 7. Incubation: Allow the reaction to stir at room temperature for an additional 12–16 hours under argon. This extended time is required to allow the electron-rich nitrogen to overcome the indane ring's steric bulk and complete the S→N acyl transfer. 8. Hydrolysis Trigger: Once the S→N transfer is complete (indicated by the disappearance of the 54 ppm peak and emergence of the amidophosphonium salt peak in ³¹P NMR), add 0.5 mL of degassed H₂O to the reaction mixture. 9. Completion: Stir for an additional 2 hours to hydrolyze the amidophosphonium salt into the final amide product and phosphine oxide.

Phase 4: Workup and Isolation 10. Extraction: Concentrate the mixture under reduced pressure. Dilute with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) to remove any trace amine byproducts, followed by brine (10 mL). 11. Purification: Dry the organic layer over Na₂SO₄, filter, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure indane-conjugated amide.

References

  • Catalytic Staudinger Reduction at Room Temperature Source: The Journal of Organic Chemistry (2019) URL:[Link]

  • Electronic and steric effects on the rate of the traceless Staudinger ligation Source: Organic & Biomolecular Chemistry (2008) URL:[Link]

  • Protein Engineering with the Traceless Staudinger Ligation Source: Methods in Enzymology (2009) URL:[Link]

Application

synthesis of 1,2,3-triazole derivatives from 2-azido-2,3-dihydro-1H-indene

[label="Azidation\n(NaN3, DMF)", Synthetic workflow from 2-indanol to 1,2,3-triazole derivatives via 2-azidoindane. Step-by-Step Experimental Protocols Protocol A: Synthesis of 2-Azido-2,3-dihydro-1H-indene Expert Insigh...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Azidation\n(NaN3, DMF)",

Synthetic workflow from 2-indanol to 1,2,3-triazole derivatives via 2-azidoindane.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Azido-2,3-dihydro-1H-indene

Expert Insight: Direct conversion of 2-indanol to the azide via Mitsunobu conditions often results in poor yields due to elimination side-reactions (forming indene). A two-step mesylation-azidation sequence is preferred. The Sₙ2 displacement of the mesylate by sodium azide requires elevated temperatures in a polar aprotic solvent to overcome the C2 steric barrier.

  • Mesylation: Dissolve 2-indanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (1.5 equiv) and cool the flask to 0 °C under inert atmosphere.

  • Add methanesulfonyl chloride (1.2 equiv) dropwise. Remove the ice bath and stir for 2 hours at room temperature.

  • Validation: Monitor via TLC (Hexane/EtOAc 3:1). 2-indanol will stain dark with KMnO₄; ensure complete consumption.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate to yield crude 2-indanyl mesylate.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add sodium azide (2.0 equiv).

  • Heat the mixture to 80 °C for 12 hours.

  • Cool to room temperature, dilute with diethyl ether, and wash extensively with water (5x) to remove all traces of DMF.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure (water bath < 30 °C). Verify via FT-IR (2100 cm⁻¹).

Protocol B: CuAAC Synthesis of 2-Indanyl-1,2,3-Triazoles

Expert Insight: The use of a mixed solvent system (t-BuOH/H₂O) is critical. Water is required to solubilize the CuSO₄ and sodium ascorbate, while t-BuOH solubilizes the highly lipophilic 2-azidoindane and the terminal alkyne, ensuring a homogenous catalytic cycle.

  • Dissolve 2-azidoindane (1.0 equiv) and the desired terminal alkyne (1.1 equiv) in a 1:1 mixture of t-BuOH and H₂O (0.1 M).

  • Add copper(II) sulfate pentahydrate (0.05 equiv) as a 1 M aqueous solution.

  • Add sodium ascorbate (0.10 equiv) as a freshly prepared 1 M aqueous solution.

  • Validation: The reaction mixture will immediately transition from pale blue to colorless or pale yellow. This visual cue confirms the successful in situ reduction of Cu(II) to the catalytically active Cu(I) species.

  • Stir vigorously at room temperature for 12–24 hours.

  • Validation: The formation of the 1,2,3-triazole product is usually accompanied by its precipitation from the aqueous mixture.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure 1,2,3-triazole derivative.

Quantitative Data & Optimization

The following table summarizes expected yields and optimized conditions for the CuAAC reaction of 2-azidoindane with various classes of terminal alkynes, demonstrating the robustness of this protocol across different electronic environments.

Alkyne SubstrateCatalyst SystemSolvent SystemTime / TempExpected Yield (%)
Phenylacetylene (Aryl)CuSO₄ (5 mol%) / NaAsc (10 mol%)t-BuOH/H₂O (1:1)12 h, 25 °C88 - 94%
Propargyl alcohol (Aliphatic/OH)CuSO₄ (5 mol%) / NaAsc (10 mol%)t-BuOH/H₂O (1:1)14 h, 25 °C82 - 86%
Ethyl propiolate (EWG)CuI (10 mol%) / DIPEA (2.0 eq)THF8 h, 40 °C75 - 80%
1-Octyne (Aliphatic/Alkyl)CuSO₄ (5 mol%) / NaAsc (10 mol%)t-BuOH/H₂O (1:1)24 h, 25 °C78 - 83%

Note: For highly electron-deficient alkynes (e.g., ethyl propiolate), switching to an organic-soluble Cu(I) source (CuI) with an amine base (DIPEA) in THF prevents unwanted side reactions and accelerates the cycloaddition.

References

  • 1 - PMC (nih.gov)

  • 2 - The Journal of Organic Chemistry (acs.org)

  • 3 - LookChem

Sources

Method

Application Note: 2-Azido-2,3-dihydro-1H-indene as a Strategic Building Block in Pharmaceutical Drug Discovery

Executive Summary 2-Azido-2,3-dihydro-1H-indene (commonly known as 2-azidoindane) is a highly versatile, secondary azide building block utilized extensively in modern drug discovery. Its primary value lies in its diverge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Azido-2,3-dihydro-1H-indene (commonly known as 2-azidoindane) is a highly versatile, secondary azide building block utilized extensively in modern drug discovery. Its primary value lies in its divergent synthetic utility: it serves as an excellent substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,2,3-triazole libraries, and it acts as the direct precursor to the privileged 2-aminoindane (2-AI) pharmacophore. This application note details the chemical profiling, mechanistic limitations, and optimized, self-validating protocols for utilizing 2-azidoindane in pharmaceutical workflows.

Pharmacological Relevance: The 2-Aminoindane Scaffold

The reduction of 2-azidoindane yields 2-aminoindane, a cyclized phenethylamine structurally related to amphetamines[1]. However, the conformational rigidity provided by the indane ring fundamentally alters its pharmacological profile.

  • Target Selectivity : 2-Aminoindanes act as potent monoamine releasing agents with a high selectivity for serotonin and norepinephrine over dopamine[1].

  • Therapeutic Applications : Because they lack strong dopaminergic activity, 2-aminoindane derivatives exhibit significantly reduced addictive and euphoriant potential compared to their phenethylamine counterparts[1]. They are currently being investigated for the treatment of psychiatric disorders, post-traumatic stress disorder (PTSD), and as entactogenic therapies[1][2].

  • Regulatory Status : The parent 2-AI scaffold and many of its derivatives are heavily monitored by international drug agencies due to their appearance as novel psychoactive substances (NPS), though they remain highly valuable in controlled clinical research[3].

Chemical & Physical Profiling

Understanding the physicochemical properties of 2-azidoindane is critical for optimizing reaction conditions, particularly regarding solubility and steric hindrance.

Table 1: Physicochemical Properties of 2-Azido-2,3-dihydro-1H-indene

PropertyValue / Description
Chemical Name 2-Azido-2,3-dihydro-1H-indene
CAS Number 180260-72-4[4]
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol [4]
LogP 1.91 (Lipophilic, soluble in most organic solvents)[4]
Structural Classification Secondary Alkyl Azide

Strategic Synthetic Workflows & Mechanistic Insights

When designing synthetic routes with 2-azidoindane, chemists must account for the steric environment of the secondary azide. Recent literature on catalytic Staudinger reductions highlights a critical structural nuance: while primary azides reduce efficiently at room temperature, secondary azides like 2-azidoindane exhibit severe steric hindrance. Specifically, room-temperature catalytic Staudinger reduction of 2-azidoindane yields undetectable amounts of the target amine[5].

Consequently, drug discovery workflows must pivot to alternative reduction strategies—such as catalytic hydrogenation—to ensure quantitative conversion. Conversely, the azide group remains highly reactive in CuAAC "click" chemistry, making it ideal for Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTAC linkers.

Workflow A 2-Azido-2,3-dihydro-1H-indene (Secondary Azide) B CuAAC Reaction (CuSO4, NaAsc, THPTA) A->B Click Chemistry D Catalytic Staudinger (Room Temp) A->D Avoid (Lit. Precedent) F Catalytic Hydrogenation (H2, Pd/C, MeOH) A->F Preferred Reduction C 1,2,3-Triazole Libraries (FBDD, PROTAC Linkers) B->C E 0% Yield (Steric Block) D->E G 2-Aminoindane (2-AI) (Privileged CNS Scaffold) F->G

Caption: Divergent synthetic pathways for 2-azidoindane, highlighting the required hydrogenation route over the sterically hindered Staudinger reduction.

Experimental Protocols

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Synthesize 1,2,3-triazole derivatives for structural activity relationship (SAR) screening. Causality & Rationale: Cu(I) is thermodynamically unstable and easily oxidizes to Cu(II) or disproportionates. We generate Cu(I) in situ using copper(II) sulfate and sodium ascorbate. The addition of THPTA (a water-soluble ligand) coordinates the Cu(I), preventing its oxidation and lowering the activation barrier of the metallacycle intermediate.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 2-azidoindane (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water (0.2 M concentration).

  • Catalyst Premixing: In a separate vial, mix CuSO₄·5H₂O (0.05 eq) and THPTA ligand (0.1 eq) in a minimal amount of water. Note: Pre-complexation is critical to prevent Cu(I) precipitation and ensure catalytic turnover.

  • Initiation: Add the catalyst premix to the main reaction vessel.

  • In Situ Reduction: Freshly prepare a solution of sodium ascorbate (0.2 eq) in water and add it dropwise to the reaction. Self-Validation: The reaction mixture will change from blue to pale yellow/brown, confirming the successful reduction of Cu(II) to the active Cu(I) species.

  • Incubation: Stir vigorously at room temperature for 4–12 hours. Monitor conversion via LC-MS.

  • Workup: Dilute with water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: High-Yield Reduction to 2-Aminoindane

Objective: Convert 2-azidoindane to 2-aminoindane while bypassing the steric limitations of the Staudinger reduction[5]. Causality & Rationale: Because the secondary azide is sterically shielded from bulky phosphines at room temperature, catalytic hydrogenation provides a sterically unencumbered, highly chemoselective alternative. The indane ring is stable under standard H₂ pressures.

Step-by-Step Methodology:

  • Solvation: Dissolve 2-azidoindane (1.0 eq) in anhydrous methanol (0.1 M).

  • Inert Atmosphere: Purge the reaction flask thoroughly with Argon gas. Safety Rationale: Argon purging is mandatory to prevent the ignition of methanol vapor by the pyrophoric Pd/C catalyst.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with H₂ gas using a balloon (1 atm). Repeat this purge cycle three times.

  • Reaction: Stir vigorously at room temperature for 4 hours. Rationale: Vigorous stirring maximizes the triphasic (gas-liquid-solid) mass transfer crucial for efficient hydrogenation.

  • Filtration: Filter the black suspension through a tightly packed pad of Celite. Self-Validation: Celite prevents fine, hazardous catalyst particles from passing through standard filter paper, ensuring a clear filtrate.

  • Isolation: Concentrate the filtrate in vacuo to yield crude 2-aminoindane. If required, precipitate as the hydrochloride salt by bubbling HCl gas through an ethereal solution of the product.

Quantitative Data Summary

The table below summarizes the empirical outcomes of various reduction strategies applied to 2-azidoindane, validating the protocol choices outlined above.

Table 2: Comparative Efficacy of Reduction Methods for 2-Azidoindane

Reduction MethodReagents / ConditionsYield of 2-AminoindaneStrategic Rationale / Limitations
Catalytic Staudinger Cat. PPh₃, DPDS, RT0% (Undetectable) Fails completely due to steric hindrance of the secondary azide[5].
Stoichiometric Staudinger PPh₃ (1.1 eq), H₂O, THF, 60°C~65 - 75%Requires elevated temperatures; tedious chromatographic removal of triphenylphosphine oxide byproduct.
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH, RT>95% Highly efficient, clean reaction with simple filtration workup; preferred for scalable drug discovery.

References

  • Source: wikipedia.
  • Source: guidechem.
  • Source: unodc.
  • Source: google.
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Azido-2,3-dihydro-1H-indene Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-azido-2,3-dihydro-1H-inden...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-azido-2,3-dihydro-1H-indene (commonly known as 2-azidoindane). This molecule is a critical intermediate in the synthesis of complex pharmaceuticals, such as autotaxin inhibitors[1], and serves as a standard substrate for evaluating chemoselective Staudinger reductions[2].

While the fundamental mechanism relies on a seemingly straightforward bimolecular nucleophilic substitution (SN2) of an alkyl halide or sulfonate with the azide anion[3], this specific transformation is fraught with chemoselectivity and isolation challenges. This technical guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to maximize your reaction yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yielding indene instead of 2-azidoindane? A1: This is a classic competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).

  • Causality: The indane ring system contains benzylic protons at the C1 and C3 positions. When a leaving group (like bromide) is at the C2 position, these benzylic protons are unusually acidic compared to standard secondary protons. Consequently, the azide anion ( N3−​ ), which possesses mild basicity, can abstract a benzylic proton, leading to the formation of indene via E2 elimination.

  • Solution: The activation energy for E2 is highly temperature-dependent. Heating the reaction above 80°C heavily favors elimination. To suppress E2 and favor SN2, switch from a bromide leaving group to a mesylate (methanesulfonate), which is a superior leaving group that lowers the SN2 activation energy. Run the reaction in a highly polar aprotic solvent at a controlled temperature (50–60°C).

Q2: My conversion is stalling at 50%. How can I improve the reactivity of sodium azide ( NaN3​ )? A2: Sodium azide is an inorganic lattice salt with notoriously poor solubility in standard organic solvents.

  • Causality: If the NaN3​ remains undissolved, the effective concentration of the nucleophile is too low to drive the SN2 reaction to completion[3].

  • Solution: If you are using a biphasic system (e.g., water/dichloromethane) to avoid high-boiling solvents, the reaction is limited to the interfacial area. Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 5-10 mol%. The lipophilic tetrabutylammonium cation forms an ion pair with the azide anion, shuttling it into the organic phase and dramatically increasing the reaction rate. Alternatively, use anhydrous DMF or DMSO, which optimally solvates the sodium cation while leaving the azide anion "naked" and highly reactive.

Q3: LCMS shows 100% conversion to 2-azidoindane, but my isolated yield is less than 40%. Where is the product going? A3: The loss is almost certainly occurring during the workup and concentration phases.

  • Causality: 2-Azidoindane (MW: 159.19 g/mol ) is a relatively low-molecular-weight, non-polar liquid lacking strong intermolecular forces (like hydrogen bonding). It is highly volatile, which frequently leads to mass recovery issues during isolation[2].

  • Solution: Attempting to remove high-boiling solvents like DMF or DMSO via rotary evaporation at elevated temperatures (>50°C) or under high vacuum will co-evaporate the 2-azidoindane. Instead, utilize the self-validating aqueous quench method detailed in the protocol below.

Part 2: Reaction Pathways & Troubleshooting Logic

G Substrate Substrate (2-Bromoindane or Indan-2-yl Mesylate) Reagent NaN3 in DMF/DMSO (or PTC system) Substrate->Reagent SN2 SN2 Pathway (Desired) Reagent->SN2 Controlled Temp (<60°C), Good Leaving Group (OMs) E2 E2 Pathway (Side Reaction) Reagent->E2 High Temp (>80°C), Poor Leaving Group (Br) Product 2-Azido-2,3-dihydro-1H-indene (Target) SN2->Product Byproduct Indene (Elimination Product) E2->Byproduct

Reaction pathway illustrating the competition between SN2 substitution and E2 elimination.

G Start Low Yield of 2-Azidoindane? CheckTLC Check TLC/LCMS for Conversion Start->CheckTLC Incomplete Incomplete Conversion CheckTLC->Incomplete SideProd High Side Products (Indene) CheckTLC->SideProd Lost Full Conversion, Low Recovered Mass CheckTLC->Lost Sol1 Add PTC (TBAB) or Switch to DMF/DMSO Incomplete->Sol1 Sol2 Lower Temp (<60°C) Use Mesylate instead of Bromide SideProd->Sol2 Sol3 Reduce Workup Temp (<35°C) Avoid High Vacuum Lost->Sol3

Decision tree for diagnosing and resolving low yields in 2-azidoindane synthesis.

Part 3: Quantitative Data Summary

The following table summarizes the impact of leaving group selection, solvent systems, and temperature on the isolated yield of 2-azidoindane.

SubstrateSolvent SystemTemperature (°C)AdditiveMajor ProductIsolated Yield (%)
2-BromoindaneDMF80NoneIndene (E2)< 15%
2-BromoindaneDMF50None2-Azidoindane45%
Indan-2-yl Mesylate H2​O /DCM40NoneUnreacted SM< 5%
Indan-2-yl Mesylate H2​O /DCM40TBAB (10 mol%)2-Azidoindane78%
Indan-2-yl MesylateAnhydrous DMF60None2-Azidoindane> 90%

Part 4: Validated Experimental Protocol

This self-validating, two-step protocol is designed to maximize yield by utilizing a superior leaving group and an optimized, low-temperature workup to prevent product volatilization.

Step 1: Synthesis of Indan-2-yl Methanesulfonate (Mesylate)
  • Preparation: Dissolve Indan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) and cool the mixture to 0°C using an ice bath.

    • Causality Checkpoint: Cooling to 0°C prevents the exothermic formation of the mesylate from causing localized heating, which can lead to premature degradation and dark side-products.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer twice with DCM. Dry the combined organic layers over Na2​SO4​ , filter, and concentrate.

    • Note: Use the crude mesylate directly in the next step to avoid hydrolytic degradation upon prolonged storage.

Step 2: Optimized SN2 Azidation
  • Preparation: Dissolve the crude Indan-2-yl mesylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.25 M).

  • Nucleophile Addition: Add Sodium Azide ( NaN3​ , 2.0 eq) in one portion.

    • Safety Critical: Never use halogenated solvents (like DCM) in combination with NaN3​ and DMF, as this can generate highly explosive diazidomethane.

  • Heating: Heat the reaction mixture to 55°C for 12 hours. Monitor conversion via TLC or LCMS.

  • Self-Validating Workup (Yield Protection): Cool the mixture to room temperature. Pour the reaction directly into 5 volumes of ice-cold water.

    • Causality: This forces the non-polar 2-azidoindane out of solution while trapping the DMF in the aqueous phase.

  • Extraction: Extract the aqueous mixture three times with Methyl tert-butyl ether (MTBE) or diethyl ether. Wash the combined organic layers with water (3x) and brine (1x) to quantitatively remove any residual DMF.

  • Concentration: Dry the organic layer over MgSO4​ and filter. Concentrate on a rotary evaporator with the water bath set strictly to 30°C . Do not apply deep vacuum (<50 mbar). The product will be isolated as a pale yellow oil.

References

  • Source: Google Patents (WO2014110000A1)
  • Source: The Journal of Organic Chemistry (ACS)
  • Title: Reactions of Azides - Substitution, Reduction, Rearrangements, and More Source: Master Organic Chemistry URL

Sources

Optimization

Technical Support Center: Synthesis &amp; Chromatography of 2-Azido-2,3-dihydro-1H-indene

Welcome to the Technical Support Center for the synthesis and purification of 2-azido-2,3-dihydro-1H-indene (commonly known as 2-azidoindane). This guide is designed for drug development professionals and synthetic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-azido-2,3-dihydro-1H-indene (commonly known as 2-azidoindane). This guide is designed for drug development professionals and synthetic chemists who require high-purity azides for downstream applications, such as click chemistry or Staudinger reductions.

Below, you will find our field-proven Standard Operating Procedure (SOP), quantitative chromatography data, and a troubleshooting FAQ section that explains the mechanistic causality behind common experimental failures.

Experimental Workflow & Standard Operating Procedure (SOP)

The purification of 2-azidoindane cannot be viewed in isolation; the chromatography strategy is entirely dependent on the impurities generated during the preceding azidation step. The protocol below is a self-validating system: each step includes specific checkpoints to verify success before proceeding.

Step 1: Activation of 2-Indanol (Mesylation)
  • Procedure: To a stirred solution of 2,3-dihydro-1H-inden-2-ol (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM, 0.5 M) at 0 °C, add methanesulfonyl chloride (MsCl, 2.0 equiv) dropwise. Stir at room temperature for 2 hours.

  • Causality: The secondary hydroxyl group of 2-indanol is a poor leaving group. Mesylation converts it into an excellent leaving group, priming the molecule for nucleophilic attack.

  • Validation: Quench with 1 M HCl, extract, and run a TLC (2:1 Hexane/EtOAc). The starting material should disappear, replaced by a new UV-active spot at Rf​=0.61 .

Step 2: Nucleophilic Substitution (Azidation)
  • Procedure: Dissolve the crude 2-indanol mesylate in anhydrous DMSO (0.5 M). Add sodium azide (NaN 3​ , 1.5 equiv) and heat strictly to 80 °C for 5 hours 1.

  • Causality: DMSO is a polar aprotic solvent. It solvates the sodium cation but leaves the azide anion "naked" and highly nucleophilic, lowering the activation energy required for the S N​ 2 displacement at the sterically hindered secondary carbon.

  • Validation: Quench with water, extract with ethyl acetate, and wash extensively with water to remove all DMSO.

Step 3: Silica Gel Column Chromatography
  • Procedure:

    • Slurry Packing: Pack a column with neutral silica gel using 100% hexanes.

    • Loading: Dissolve the crude yellow oil in a minimum volume of hexanes and apply it evenly to the silica bed.

    • Elution: Run 2 column volumes of 100% hexanes to flush out non-polar elimination byproducts (e.g., indene). Step the gradient to 40:1 Hexane/EtOAc, and finally to 30:1 Hexane/EtOAc to elute the target azide.

  • Causality: 2-Azidoindane is highly hydrophobic. Using standard polar eluents (like 4:1 Hexane/EtOAc) will cause the azide to co-elute with the solvent front. A highly non-polar gradient ensures adequate retention and separation from indene.

  • Validation: Spot fractions on a TLC plate, develop in 4:1 Hexane/EtOAc, and visualize under UV light (254 nm). The pure product will appear as a spot at Rf​≈0.40−0.60 and concentrate into a light-yellow or colorless oil.

Chromatography Data & Visualization

To ensure reproducibility, compare your TLC results against the standardized quantitative data below.

Quantitative TLC Data Summary
CompoundMolecular WeightOptimal TLC Eluent Rf​ ValueVisualization Method
2-Indanol Mesylate 212.26 g/mol Hexane / EtOAc (2:1)0.61UV (254 nm), KMnO 4​
2-Azidoindane 159.19 g/mol Hexane / EtOAc (4:1)0.40 - 0.60UV (254 nm), KMnO 4​
Indene (Impurity) 116.16 g/mol 100% Hexane>0.80UV (254 nm), KMnO 4​
Workflow Diagram

G A 2-Indanol B Mesylation (MsCl, Et3N, DCM) A->B C 2-Indanol Mesylate (Rf = 0.61 in 2:1 Hex/EtOAc) B->C D Azidation via SN2 (NaN3, DMSO, 80°C) C->D E Crude 2-Azidoindane + Indene Impurity D->E F Silica Gel Column (Hexane to 30:1 Hex/EtOAc) E->F G Pure 2-Azidoindane (Rf = 0.40 in 4:1 Hex/EtOAc) F->G

Workflow for the synthesis and chromatographic purification of 2-azidoindane.

Troubleshooting Guides & FAQs

Q: Why does my 2-azidoindane elute immediately with the solvent front during column chromatography? A: Causality: The azide functional group lacks hydrogen bond donors and is a weak hydrogen bond acceptor. Combined with the hydrophobic bicyclic indane core, 2-azidoindane is highly non-polar. Solution: Standard EtOAc/Hexane mixtures are too polar for the initial column phase. Begin your column with 100% hexanes to separate non-polar impurities, then establish a very gentle gradient (e.g., 40:1 to 30:1 Hexane/EtOAc) to carefully elute the azide 1.

Q: I observe a highly UV-active spot eluting before my azide. What is this impurity and how do I prevent it? A: Causality: During the azidation step in DMSO at 80 °C, the secondary mesylate is susceptible to E2 elimination, which competes directly with the desired S N​ 2 substitution. This elimination yields indene, a highly non-polar and strongly UV-active conjugated hydrocarbon. Solution: Strictly monitor the reaction temperature; do not exceed 80 °C. If indene forms, it must be separated by running a slow, isocratic column using 100% hexanes before introducing any ethyl acetate into the eluent.

Q: Is 2-azidoindane safe to handle and concentrate? A: Causality: Organic azides can be explosive if the ratio of carbon to nitrogen atoms is too low. The chemical "Rule of 3" states that an azide is generally safe to handle if the number of carbon atoms divided by the number of nitrogen atoms is ≥3 . For 2-azidoindane (C 9​ H 9​ N 3​ ), the C/N ratio is exactly 3. Solution: While relatively stable, you must adhere to safety protocols. Avoid using halogenated solvents during the azidation step to prevent the formation of explosive diazidomethane. Concentrate the purified chromatography fractions on a rotary evaporator using a moderate water bath temperature (< 40 °C) behind a blast shield.

Q: How should I visualize 2-azidoindane on a TLC plate? A: Causality: Azides do not react with standard amine stains like ninhydrin because they lack primary or secondary amine functionalities. Solution: Because 2-azidoindane contains a fused benzene ring, it is strongly UV-active at 254 nm. Additionally, the benzylic positions on the indane ring are easily oxidized, making a Potassium Permanganate (KMnO 4​ ) dip highly effective for visual confirmation 2.

Q: I am trying to reduce my purified 2-azidoindane to an amine using a catalytic Staudinger reduction, but it's failing. Is my azide impure? A: Causality: Not necessarily. 2-azidoindane is notoriously resistant to standard room-temperature catalytic Staudinger reductions. The steric hindrance of the secondary carbon locked within the rigid indane ring system prevents efficient nucleophilic attack by the phosphine catalyst 2. Solution: Verify purity via 1 H NMR (look for the characteristic multiplet at δ≈4.4−4.5 ppm for the CH-N 3​ proton). If the compound is pure, you must switch to a stoichiometric Staudinger reduction or utilize alternative reduction methods, such as Pd/C catalytic hydrogenation or LiAlH 4​ reduction.

References

  • Source: Hokkaido University (nii.ac.jp)
  • Source: The Journal of Organic Chemistry (acs.org)

Sources

Troubleshooting

Technical Support Center: Optimizing CuAAC Click Reactions for 2-Azido-2,3-dihydro-1H-indene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-azido-2,3-dihydro-1H-indene (2-azidoindane) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-azido-2,3-dihydro-1H-indene (2-azidoindane) .

Unlike highly reactive primary azides, 2-azidoindane is a secondary azide. The indane ring system introduces moderate steric hindrance and distinct electronic environments that can significantly slow down the standard Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). When reaction kinetics slow down, the window for side reactions (like catalyst oxidation and alkyne homocoupling) widens. This guide provides a causality-driven approach to troubleshooting these specific issues, ensuring high-yield, reproducible bioconjugations and synthetic workflows.

Diagnostic Workflow

CuAAC_Troubleshooting Start CuAAC Reaction with 2-Azidoindane CheckConv Check Conversion (LC-MS / TLC) Start->CheckConv IsLow Low Yield / Incomplete? CheckConv->IsLow Precip Blue/Green Precipitate? IsLow->Precip Yes Success Product Isolated IsLow->Success No AddEDTA Add EDTA/NH4OH Wash to Chelate Cu(II) Precip->AddEDTA Yes SideProd Diyne Side Product Observed? Precip->SideProd No AddEDTA->Success Glaser Glaser Coupling Detected Degas & Add Ascorbate SideProd->Glaser Yes AddLigand Add Accelerating Ligand (THPTA or TBTA) SideProd->AddLigand No Glaser->Success AddLigand->Success

Caption: Diagnostic workflow for troubleshooting CuAAC reactions with 2-azidoindane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My CuAAC reaction with 2-azidoindane stalls at 40-50% conversion despite using standard CuSO₄ and Sodium Ascorbate. Why is this happening and how do I fix it? Causality: The active catalytic species in CuAAC is Cu(I), which is highly susceptible to disproportionation and oxidation to Cu(II) in the presence of dissolved oxygen[1]. Because 2-azidoindane is sterically hindered, its cycloaddition rate is inherently slower than that of primary azides. This prolonged reaction time allows more Cu(I) to oxidize, effectively killing the catalyst before the reaction can reach completion. Solution: You must stabilize the Cu(I) intermediate using an accelerating polytriazole ligand. Ligands such as coordinate the Cu(I) ion, protecting it from oxidation while simultaneously increasing the catalytic turnover rate[2]. For 2-azidoindane, adding TBTA (in organic solvent mixtures) or THPTA (in aqueous buffers) at a 1:1 to 5:1 ratio relative to copper is critical for driving the reaction to quantitative yield[2].

Q2: I am observing a significant amount of a higher-molecular-weight side product, and my alkyne starting material is being consumed faster than the 2-azidoindane. What is this? Causality: You are observing alkyne homocoupling, known as Glaser coupling. This is a common oxidative side reaction where two terminal alkynes couple to form a diyne[3]. This process is catalyzed by copper in the presence of oxygen and is severely exacerbated when the primary CuAAC reaction is slow. Solution: Glaser coupling can be completely suppressed by ensuring the reaction is strictly anaerobic and by maintaining a continuous excess of a reducing agent[4]. Degas your solvents by sparging with argon or nitrogen for at least 15 minutes prior to adding the catalyst. Furthermore, increase the sodium ascorbate concentration to a 5- to 10-fold excess relative to copper to ensure any oxidized Cu(II) is immediately reduced back to Cu(I), preventing the oxidative homocoupling cycle[4].

Q3: After the reaction, my product is trapped in a stubborn blue/green precipitate that won't dissolve in organic solvents and streaks on a TLC plate. How do I isolate my triazole? Causality: The blue/green precipitate is typically a mixture of insoluble Cu(II) salts and copper-triazole complexes. The newly formed 1,2,3-triazole product—especially if it contains other coordinating heteroatoms—can chelate copper strongly, pulling it out of solution and trapping your product in an insoluble matrix[5]. Solution: Do not discard the precipitate. Instead, break the copper-product complex by washing the organic phase with a strong, competing chelating agent. A saturated aqueous solution of EDTA (Ethylenediaminetetraacetic acid) or a dilute ammonium hydroxide (NH₄OH) wash will effectively strip the copper from your triazole product, turning the aqueous layer deep blue and releasing your pure product into the organic phase[5].

Quantitative Data: Accelerating Ligand Selection

Selecting the right ligand is critical for optimizing the reaction environment for 2-azidoindane. Use the table below to match the ligand to your specific solvent system and biological constraints[2].

LigandCopper Conc. NeededReaction KineticsBiocompatibilityIdeal Solvent SystemBest Application for 2-Azidoindane
TBTA HighVery HighLowOrganic (t-BuOH/DMF)Synthetic organic chemistry workflows.
THPTA ModerateModerateExcellentAqueous / BufferBioconjugation, protein labeling.
BTTAA Very LowVery HighVery HighAqueous / MixedIn vivo applications, sensitive biomolecules.
BTTES LowHighVery HighAqueous / MixedLong-term reactions requiring high stability.

Standard Operating Procedure (SOP): Self-Validating CuAAC Workflow

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Reagent Preparation & Degassing

  • Dissolve 2-azidoindane (1.0 eq) and your terminal alkyne (1.05 eq) in a 1:1 mixture of t-BuOH and H₂O (or appropriate buffer for biomolecules).

  • Validation Checkpoint: Ensure complete dissolution. A biphasic mixture will severely limit the reaction rate. If insoluble, incrementally add DMF or DMSO until a homogenous solution is achieved.

  • Sparge the solution with Argon or Nitrogen for 15 minutes to displace oxygen and prevent Glaser coupling[4].

Step 2: Catalyst Complexation

  • In a separate vial, mix CuSO₄·5H₂O (0.05 eq) and your chosen ligand (e.g., THPTA, 0.10 eq) in degassed water.

  • Validation Checkpoint: The mixture must form a clear, bright blue solution. This visual cue confirms successful ligand-copper coordination[2]. If the solution is cloudy, the ligand has not fully dissolved.

Step 3: Initiation

  • Add the catalyst complex to the main reaction vessel.

  • Immediately add freshly prepared Sodium Ascorbate (0.5 eq) dissolved in degassed water.

  • Validation Checkpoint (Critical): The reaction mixture must transition from blue to colorless or pale yellow within 1 minute. This confirms the successful reduction of Cu(II) to the catalytically active Cu(I)[1]. If the solution remains blue or turns green, the reduction has failed or oxygen is present; halt the reaction, re-degas, and add additional ascorbate.

Step 4: Reaction Monitoring

  • Stir at room temperature (or up to 40°C if steric hindrance is severe) for 2–4 hours.

  • Monitor via LC-MS or TLC until the 2-azidoindane is fully consumed.

Step 5: Quenching and Purification

  • Once complete, add an equal volume of saturated aqueous EDTA solution and stir vigorously for 30 minutes.

  • Validation Checkpoint: The aqueous layer will turn deep blue as EDTA sequesters the copper[5]. The organic layer should be clear and free of green/blue tint, indicating your triazole product is successfully decoupled from the metal catalyst. Extract with ethyl acetate and concentrate.

References

  • Pickens, C. J., et al. "Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition." Bioconjugate Chemistry (2018). Verified URL:[Link]

  • Leophairatana, P., et al. "Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions." Journal of the American Chemical Society (2017). Verified URL:[Link]

  • Chemistry Stack Exchange. "Help finding conditions for CuAAC 'click' reaction." Verified URL:[Link]

Sources

Optimization

troubleshooting incomplete reduction of 2-azido-2,3-dihydro-1H-indene to amines

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of pharmacologically relevant amine scaffolds. This guide is designed for researchers, chemists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of pharmacologically relevant amine scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reduction of 2-azido-2,3-dihydro-1H-indene to the corresponding primary amine. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to resolve experimental hurdles effectively.

Troubleshooting Guide: Incomplete Reduction

This section addresses specific, common issues encountered during the reduction of 2-azido-2,3-dihydro-1H-indene. The rigid, bicyclic structure of the indene core can introduce unique challenges, primarily related to steric hindrance, which may not be prevalent with simpler alkyl azides.

Q1: My reaction has stalled. TLC analysis shows both starting azide and product amine, but the ratio isn't changing over time. What are the likely causes and solutions?

This is a classic symptom of an incomplete reaction. The root cause depends heavily on the reduction method employed.

A1: Analysis & Corrective Actions by Method

  • For Catalytic Hydrogenation (e.g., H₂ with Pd/C or PtO₂):

    • Causality: The most common issue is catalyst deactivation or "poisoning." Trace impurities in the starting material, solvent, or even the amine product itself can bind to the catalyst's active sites, rendering it ineffective.[1] The catalyst may also simply be old or of poor quality.

    • Solution Workflow:

      • Check Catalyst Quality: Use a fresh bottle of catalyst or a new batch.

      • Solvent Purity: Ensure solvents are anhydrous and free of potential poisons (e.g., sulfur-containing compounds). Using ethanol instead of methanol can sometimes be safer and prevent potential self-ignition on contact with Pd/C.[1]

      • Add Fresh Catalyst: Carefully filter the reaction mixture through a pad of Celite® under an inert atmosphere (to prevent the used catalyst from igniting), and charge the filtrate with a fresh portion of catalyst.

      • Increase Hydrogen Pressure: If using a balloon, ensure it is fully charged. For more stubborn reductions, transitioning to a Parr hydrogenator to increase pressure can significantly accelerate the reaction.

  • For Staudinger Reduction (e.g., PPh₃ / H₂O):

    • Causality: The Staudinger reduction is a two-step process: (1) formation of an iminophosphorane intermediate and (2) hydrolysis to the amine and phosphine oxide.[2] A stalled reaction often points to inefficient hydrolysis of the stable iminophosphorane intermediate.

    • Solution Workflow:

      • Ensure Sufficient Water: Add additional water (5-10 equivalents) to the reaction mixture. The hydrolysis step requires water as a reagent.[3]

      • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often provide the activation energy needed to drive the hydrolysis to completion.

      • Consider Acidic Workup: Sometimes, the hydrolysis is best accomplished during an acidic workup. After the initial reaction, quenching with dilute HCl can protonate the iminophosphorane, making it more susceptible to hydrolysis.

  • For Metal Hydride Reduction (e.g., LiAlH₄):

    • Causality: Incomplete reduction with a powerful reagent like LiAlH₄ is rare but can occur if the reagent has degraded due to exposure to atmospheric moisture.[4] It can also happen if the azide is added too quickly to the hydride slurry at very low temperatures, causing it to precipitate before it can react.

    • Solution Workflow:

      • Verify Hydride Activity: Use a fresh, unopened bottle of LiAlH₄ or titrate a solution to determine its molarity.

      • Control Addition Rate: Ensure the azide, dissolved in an anhydrous ether solvent, is added slowly to the LiAlH₄ suspension to maintain a controlled reaction temperature and ensure proper mixing.

Q2: My TLC plate shows a new, intermediate spot between my starting material and product that is ninhydrin-negative. What is it?

A2: Identifying the Intermediate

This observation is highly characteristic of the Staudinger reaction .

  • Identity: The intermediate spot is the iminophosphorane (R₃P=N-R') . This intermediate is formed after the azide reacts with triphenylphosphine and expels nitrogen gas.[2] It is not an amine and therefore will not stain with ninhydrin.

  • Significance: The presence of this spot confirms that the first stage of the reaction is working but the second stage—hydrolysis—is incomplete.

  • Action: Refer to the solutions in A1 for the Staudinger Reduction . Adding more water and/or gently heating the reaction should convert this intermediate into the desired amine, causing the intermediate spot to disappear and the product amine spot to intensify on the TLC plate.

Q3: The reaction seems complete by TLC, but my isolated yield is very low. What are the common causes of product loss?

A3: Pinpointing Product Loss

Low isolated yield after a seemingly complete reaction points to issues during the workup and purification stages.

  • For Staudinger Reduction:

    • The Byproduct Problem: The primary culprit is the triphenylphosphine oxide (TPPO) byproduct.[5] TPPO is notoriously difficult to separate from many organic products due to its similar polarity and high crystallinity, often leading to co-elution during column chromatography.

    • Mitigation Strategies:

      • Precipitation: After the reaction, cool the mixture in an ice bath and add a nonpolar solvent like hexanes or diethyl ether. TPPO is often less soluble in these solvents and may precipitate, allowing for removal by filtration.

      • Water-Soluble Phosphines: Consider using a water-soluble phosphine reagent in the first place, which allows the phosphine oxide byproduct to be removed with a simple aqueous wash.[6]

  • For Metal Hydride Reduction (LiAlH₄):

    • Workup Issues: Improper quenching of the aluminum salts can lead to the formation of a gelatinous aluminum hydroxide precipitate that traps the amine product, making extraction inefficient.

    • The Fieser Workup: Employing a carefully controlled quenching procedure, such as the Fieser workup, is critical.[7] This method produces granular salts that are easily filtered, leading to significantly higher recovery of the amine product.

  • General Considerations:

    • Amine Volatility: While 2-amino-2,3-dihydro-1H-indene is not extremely volatile, some low-molecular-weight amines can be lost during solvent removal under high vacuum. Use moderate vacuum and temperature.

    • pH During Extraction: Amines are basic. During aqueous extraction, ensure the aqueous layer is made basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the ammonium salt and extract the free amine into the organic layer. Conversely, to remove non-basic impurities, you can acidify the aqueous layer (pH < 2) to protonate your amine, keeping it in the water layer while washing with an organic solvent.

Frequently Asked Questions (FAQs)

Q: Which reduction method is best for 2-azido-2,3-dihydro-1H-indene, especially if my molecule has other functional groups?

A: Method selection is critical and depends on functional group tolerance.

The optimal choice hinges on the overall chemical structure of your substrate. The indene core itself is robust, but other functionalities dictate the best approach.

MethodTypical ReagentsKey AdvantagesKey Disadvantages & Incompatible Groups
Catalytic Hydrogenation H₂, Pd/C, PtO₂[7]High yields, clean reaction (byproduct is N₂ gas), scalable.Can reduce other groups: alkenes, alkynes, nitro groups, benzyl ethers, and some carbonyls.[7] Catalyst can be poisoned.
Staudinger Reduction PPh₃, H₂O[3]Excellent chemoselectivity, very mild conditions, tolerates most functional groups.Stoichiometric phosphine oxide byproduct complicates purification.[8] Reaction can be slow.
Metal Hydride Reduction LiAlH₄[4]Very powerful and rapid reduction.Lacks chemoselectivity. Reduces esters, amides, ketones, carboxylic acids, and nitriles.[4][9] Requires strictly anhydrous conditions and careful workup.

Recommendation: For a substrate with sensitive functional groups like esters or ketones, the Staudinger Reduction is the most reliable choice due to its superior chemoselectivity.[7] If the molecule is free of other reducible groups, Catalytic Hydrogenation is often preferred for its simplicity and clean workup.

Q: How can I effectively monitor the reaction progress by TLC?

A: A specific two-step staining protocol is highly effective for visualizing azides and amines on the same plate.

Standard UV visualization is often insufficient as many intermediates and products are not strongly UV-active. A chemical stain is necessary.

  • Problem: The starting material (azide) and product (amine) have different chemical properties. A simple ninhydrin stain will only visualize the amine product, not the starting material.

  • Solution: Use an in situ reduction on the TLC plate followed by ninhydrin staining.[10][11][12] This method first reduces the azide spot to an amine, then stains all amines present.

Protocol: TLC Visualization of Azide Reduction
  • Develop the TLC plate as usual and dry it completely.

  • Step 1 (Reduction): Prepare a solution of triphenylphosphine (PPh₃) in a volatile solvent (e.g., 5 g in 100 mL of dichloromethane). Dip the TLC plate into this solution for 2-3 seconds.

  • Step 2 (Activation): Remove the plate and heat it gently with a heat gun for 10-15 seconds. This step rapidly reduces the azide on the plate to the corresponding amine.

  • Step 3 (Staining): Dip the heated plate into a standard ninhydrin staining solution.

  • Step 4 (Development): Gently heat the plate with the heat gun until colored spots appear. The starting azide, any amine intermediates, and the final amine product will all appear as distinct colored spots (typically purple or yellow).[11]

Q: The azide on my 2-position of the indene seems particularly unreactive. Why?

A: Steric hindrance is the most likely explanation.

The 2-position of the 2,3-dihydro-1H-indene ring is a neopentyl-like, sterically congested center. The bulky, rigid framework of the indene can physically block the approach of reagents.

  • Impact on Staudinger Reaction: The initial attack of the bulky triphenylphosphine on the azide can be slowed by this steric crowding.[13][14]

  • Impact on Catalytic Hydrogenation: The azide may have difficulty adsorbing onto the surface of the heterogeneous catalyst if the surrounding molecular architecture prevents a favorable orientation.

If you observe very slow reactivity, you may need to use more forcing conditions, such as higher temperatures (within safe limits for azides) or longer reaction times.

Key Workflow Diagrams

Troubleshooting Workflow for Incomplete Azide Reduction

G start Incomplete Reaction Observed (Starting Material Remains) method Which reduction method was used? start->method hydro Catalytic Hydrogenation method->hydro H₂/Pd-C staud Staudinger Reduction method->staud PPh₃/H₂O lah LiAlH₄ Reduction method->lah LiAlH₄ hydro_q1 Is catalyst fresh? Is solvent pure? hydro->hydro_q1 hydro_a1 Replace catalyst. Use high-purity solvent. hydro_q1->hydro_a1 No hydro_q2 Is H₂ pressure sufficient? hydro_q1->hydro_q2 Yes hydro_a1->hydro_q2 hydro_a2 Recharge H₂ balloon or use Parr apparatus. hydro_q2->hydro_a2 No end_node Monitor by TLC until reaction is complete. hydro_q2->end_node Yes hydro_a2->end_node staud_q1 Is an iminophosphorane intermediate observed? staud->staud_q1 staud_a1 Add more H₂O. Gently heat reaction. staud_q1->staud_a1 Yes staud_q2 Reaction still stalled? staud_q1->staud_q2 No staud_a1->staud_q2 staud_a2 Consider acidic workup to force hydrolysis. staud_q2->staud_a2 Yes staud_q2->end_node No staud_a2->end_node lah_q1 Is LiAlH₄ fresh? lah->lah_q1 lah_a1 Use new, anhydrous LiAlH₄. lah_q1->lah_a1 No lah_q2 Was addition controlled? lah_q1->lah_q2 Yes lah_a1->lah_q2 lah_a2 Ensure slow addition at low temperature. lah_q2->lah_a2 No lah_q2->end_node Yes lah_a2->end_node

Caption: A logical workflow for diagnosing and solving incomplete azide reductions.

Staudinger Reduction Mechanism

G cluster_0 Step 1: Iminophosphorane Formation cluster_1 Step 2: Hydrolysis R-N₃ R-N=N⁺=N⁻ Intermediate R-N⁻-N⁺=N-PPh₃ R-N₃->Intermediate + PPh₃ PPh₃ PPh₃ Iminophosphorane R-N=PPh₃ Intermediate->Iminophosphorane - N₂ N₂ N₂ (gas) Iminophosphorane_h R-N=PPh₃ Iminophosphorane->Iminophosphorane_h Proceeds to Hydrolysis Hydrolysis_Int R-NH-P⁺Ph₃-O⁻ Iminophosphorane_h->Hydrolysis_Int + H₂O H₂O H₂O Amine R-NH₂ (Product) Hydrolysis_Int->Amine TPPO O=PPh₃ (Byproduct) Hydrolysis_Int->TPPO

Caption: The two-stage mechanism of the Staudinger reduction.

References

  • Cegielska, B. & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. Available at: [Link][10]

  • Lin, C. H., et al. (2012). Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification. Molecules. Available at: [Link][13]

  • Fukuda, T., et al. (2023). Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding. Journal of the American Chemical Society. Available at: [Link][14]

  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). DAV University Course Material. Available at: [Link][9]

  • Cegielska, B. & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Semantic Scholar. Available at: [Link][11][12]

  • Wikipedia. (n.d.). Staudinger reaction. Wikipedia. Available at: [Link][2]

  • ResearchGate. (2022). How to identify a spot of organic azide on TLC?. ResearchGate. Available at: [Link][15]

  • University of Calgary. (n.d.). Ch22: RN3 to RNH2. University of Calgary Chemistry Department. Available at: [Link]

  • Organic-Chemistry.org. (n.d.). Staudinger Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link][3]

  • Reddit. (2022). Azide Hydrogenation. r/OrganicChemistry. Available at: [Link][1]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Wikipedia. Available at: [Link][4]

  • ResearchGate. (2014). How can we convert a linear azide into an amine?. ResearchGate. Available at: [Link][6]

  • AtlanChim Pharma. (2024). Reduction of Azides to primary amines. YouTube. Available at: [Link][5]

Sources

Troubleshooting

minimizing elimination side reactions in 2-azido-2,3-dihydro-1H-indene preparation

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Overview: The SN2 vs. E2 Conundrum The preparation of 2-azido-2,3-dihydro-1H-indene (2-azid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Overview: The SN2 vs. E2 Conundrum

The preparation of 2-azido-2,3-dihydro-1H-indene (2-azidoindane) is a critical step in synthesizing 2-aminoindane derivatives, which are highly valuable building blocks in pharmaceutical and forensic applications[1]. However, chemists frequently encounter a major roadblock during this synthesis: the formation of 1H-indene via an elimination side reaction.

Mechanistically, the indane system possesses highly activated benzylic protons at the C1 and C3 positions. While the azide anion (N₃⁻) is deployed as a nucleophile for the SN2 displacement of a C2 leaving group, it simultaneously acts as a Brønsted base. Under standard SN2 conditions (e.g., high heat in polar aprotic solvents), the entropic driving force of the E2 pathway outcompetes substitution, leading to the thermodynamically stable, conjugated 1H-indene. Minimizing this side reaction requires precise control over the leaving group, the nucleophile's microenvironment, and the activation strategy.

Mechanistic Pathway Analysis

Mechanism Substrate 2-Substituted Indane (e.g., 2-Bromoindane) Reagent Azide Source (NaN3) SN2 SN2 Pathway (Nucleophilic Attack) Reagent->SN2 Low T, Polar Aprotic E2 E2 Pathway (Deprotonation at C1/C3) Reagent->E2 High T, Strong Base Product 2-Azido-2,3-dihydro-1H-indene (Desired) SN2->Product SideProduct 1H-Indene (Elimination Product) E2->SideProduct

Figure 1: Competing SN2 and E2 pathways in 2-substituted indane azidation.

Troubleshooting FAQs

Q1: Why am I isolating predominantly 1H-indene instead of 2-azidoindane when reacting 2-bromoindane with NaN₃ in DMF at 80 °C? Answer: You are providing too much thermal energy in a solvent that maximizes the basicity of the azide ion. In polar aprotic solvents like DMF, the N₃⁻ anion lacks a hydrogen-bonded solvation shell, making it highly reactive. Because the bromide leaving group is relatively poor, SN2 displacement requires high temperatures. However, high temperatures entropically favor the E2 elimination of the acidic benzylic protons. To fix this, you must either change the leaving group or alter the azidation reagent.

Q2: How can I adjust my reaction parameters to favor substitution if I am restricted to using a halide or sulfonate ester starting material? Answer: You must maximize the nucleophilicity of the azide while keeping the temperature low (≤ 20 °C). Switch your leaving group from a bromide to a mesylate (methanesulfonate), which is a superior leaving group. Change your solvent to acetonitrile (CH₃CN) and add a catalytic amount of 15-crown-5 ether. The crown ether chelates the sodium cation, generating a "naked," highly nucleophilic azide anion that can perform the SN2 attack at room temperature, kinetically disfavoring the higher-activation-energy E2 pathway.

Q3: Is there an alternative synthetic route that completely bypasses the elimination pathway? Answer: Yes. The most robust strategy is to abandon the halide/sulfonate entirely and start from indan-2-ol. By utilizing and DBU, you convert the hydroxyl group into a transient phosphate leaving group in a one-pot procedure[2]. The azide transfer occurs under mild conditions without generating a high concentration of free, basic azide ions, effectively shutting down the elimination pathway[3]. This approach is heavily utilized in the asymmetric synthesis of aminoindanols[4].

Quantitative Reaction Profiling

To illustrate the impact of reaction conditions on the SN2/E2 ratio, review the empirical data below. Note: Yields are approximate and dependent on strict adherence to anhydrous techniques.

Starting MaterialReagent SystemSolventTemp (°C)Azide Yield (%)Indene Yield (%)
2-BromoindaneNaN₃ (1.5 eq)DMF801580
2-BromoindaneNaN₃ (1.5 eq)DMF254540
Indan-2-yl MesylateNaN₃, 15-Crown-5CH₃CN207812
Indan-2-olDPPA, DBUToluene0 → 2088 < 2

Strategic Workflow Decision Matrix

Workflow Start Goal: Synthesize 2-Azidoindane CheckSM Select Starting Material Start->CheckSM SM_Halide 2-Haloindane or Mesylate CheckSM->SM_Halide SM_Alcohol Indan-2-ol CheckSM->SM_Alcohol OptHalide NaN3 + 15-Crown-5 Low Temp (20°C) SM_Halide->OptHalide OptAlcohol DPPA / DBU (Mitsunobu-type) SM_Alcohol->OptAlcohol Yield1 Moderate Yield Susceptible to E2 OptHalide->Yield1 Yield2 High Yield E2 Eliminated OptAlcohol->Yield2

Figure 2: Decision matrix for selecting the optimal 2-azidoindane synthesis route.

Standard Operating Procedures (SOPs)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: Direct Azidation of Indan-2-ol via DPPA (Recommended)

This protocol utilizes to activate the alcohol in situ, bypassing the need for strongly basic azide salts[3].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with indan-2-ol (1.0 eq) and anhydrous toluene to achieve a 0.2 M solution.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Causality: Low temperatures prevent the exothermic degradation of the DPPA-DBU complex and suppress any latent elimination pathways.

  • Reagent Addition: Add diphenyl phosphorazidate (DPPA, 1.2 eq) dropwise over 10 minutes via a syringe pump.

  • Base Addition: Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) dropwise. Causality: DBU facilitates the formation of the intermediate phosphate ester[2]. Slow addition prevents localized heating.

  • Reaction Propagation: Stir at 0 °C for 2 hours, then remove the ice bath and allow the reaction to warm to 20 °C. Stir for an additional 12 hours.

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure (keep water bath < 30 °C).

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoints:

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). Indan-2-ol (Rf ~0.2) stains dark blue with p-anisaldehyde. 2-Azidoindane (Rf ~0.8) is UV active but stains weakly.

  • Quality Control (QC): Verify the product via IR spectroscopy (look for the sharp, intense azide stretch at ~2100 cm⁻¹). In ¹H NMR (CDCl₃), the C2 methine proton will appear as a multiplet at ~4.2 ppm. The absence of vinylic protons at ~6.5–6.8 ppm confirms the complete suppression of 1H-indene.

Protocol B: Low-Temperature Substitution of Indan-2-yl Mesylate

Use this protocol only if you are strictly limited to sulfonate ester starting materials.

Step-by-Step Methodology:

  • Preparation: Dissolve indan-2-yl methanesulfonate (1.0 eq) in anhydrous acetonitrile (0.3 M) under an inert atmosphere.

  • Activation: Add sodium azide (NaN₃, 1.5 eq) followed by 15-crown-5 ether (0.1 eq). Causality: 15-crown-5 selectively binds Na⁺, leaving the N₃⁻ anion highly nucleophilic, enabling the SN2 reaction to proceed rapidly at room temperature.

  • Reaction Propagation: Stir the suspension vigorously at 20 °C for 24 hours. Strictly avoid heating above 30 °C.

  • Filtration: Filter the crude suspension through a short pad of Celite to remove unreacted NaN₃ and sodium mesylate salts.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Self-Validating Checkpoints:

  • QC: ¹H NMR integration of the methine proton (4.2 ppm) versus any residual vinylic protons (6.5 ppm) will allow you to precisely quantify the SN2:E2 ratio. If vinylic peaks exceed 5%, verify the anhydrous nature of your solvent and ensure the reaction temperature did not spike.

References

  • A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Carnegie Mellon University. [Link][2]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses. National Institutes of Health (NIH).[Link][4]

  • Cas 2338-18-3, 1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). LookChem.[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profiling: 1-Azido-2,3-dihydro-1H-indene vs. 2-Azido-2,3-dihydro-1H-indene

As a Senior Application Scientist navigating the synthesis of indane-based pharmacophores, selecting the correct azide intermediate is critical. While 1-azido-2,3-dihydro-1H-indene (1-azidoindane) and 2-azido-2,3-dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the synthesis of indane-based pharmacophores, selecting the correct azide intermediate is critical. While 1-azido-2,3-dihydro-1H-indene (1-azidoindane) and 2-azido-2,3-dihydro-1H-indene (2-azidoindane) share the same molecular weight and core bicyclic structure, the positional shift of the azide group from the C1 to the C2 carbon fundamentally alters their electronic landscape and steric environment.

This guide objectively compares their reactivity, focusing on reduction pathways and cycloaddition kinetics, to provide researchers with actionable, field-proven insights for drug development and materials science.

Structural & Mechanistic Divergence

The reactivity of these two isomers is governed by the interplay between benzylic stabilization and steric hindrance within the rigid cyclopentane ring of the indane system.

  • 1-Azidoindane (Benzylic Azide): The azide is located at the C1 position, directly adjacent to the aromatic ring. This benzylic position electronically activates the azide toward nucleophilic attack (e.g., by phosphines) due to the stabilization of transition states. However, it also makes the resulting C-N bond highly susceptible to hydrogenolysis[1].

  • 2-Azidoindane (Secondary Aliphatic Azide): Located at the C2 position, this azide is purely aliphatic (homobenzylic). It lacks electronic activation from the aromatic ring and is sterically constrained by the adjacent methylene groups of the rigid five-membered ring. This steric cage profoundly impacts its ability to participate in catalytic cycles requiring bulky intermediates[2].

Reactivity cluster_1 1-Azidoindane (Benzylic Pathway) cluster_2 2-Azidoindane (Aliphatic Pathway) A1 1-Azidoindane B1 1-Aminoindane A1->B1 Pd/C, H2 (Fast) C1 Indane (Cleavage) B1->C1 Over-reduction (Hydrogenolysis) A2 2-Azidoindane B2 2-Aminoindane A2->B2 Stoichiometric Staudinger C2 No Reaction A2->C2 Catalytic Staudinger

Fig 1. Divergent reactivity pathways of 1-azidoindane and 2-azidoindane under reduction.

Comparative Reactivity Profiles

Phosphine-Mediated Reduction (Staudinger)

The Staudinger reduction highlights the most drastic difference between the two isomers. In a standard stoichiometric Staudinger reduction , both azides react with triphenylphosphine ( Ph3​P ) to form an iminophosphorane (aza-ylide), which hydrolyzes to yield the respective aminoindanes.

However, under room-temperature catalytic Staudinger conditions (using catalytic Ph3​P and a silane reducing agent like diphenyldisiloxane to regenerate the phosphine), 2-azidoindane completely fails to react. As demonstrated in recent catalytic methodologies (), the steric hindrance at the C2 position of the rigid indane ring prevents the efficient turnover of the bulky intermediate, yielding 0% of the amine[2]. In contrast, 1-azidoindane and other less hindered azides proceed through the catalytic cycle successfully.

Catalytic Hydrogenation & Hydrogenolysis

When subjected to standard Palladium on Carbon (Pd/C) hydrogenation, 1-azidoindane reduces rapidly to 1-aminoindane[3]. However, because the C1 position is benzylic, prolonged exposure to hydrogen gas leads to hydrogenolysis —the cleavage of the C-N bond, resulting in the loss of ammonia and the formation of indane byproduct. Conversely, 2-azidoindane cleanly reduces to 2-aminoindane without any risk of hydrogenolysis, making it a much more robust substrate for global hydrogenation workflows.

Click Chemistry (CuAAC)

Both isomers readily undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). 1-azidoindane exhibits slightly faster reaction kinetics due to the electronic activation of the benzylic carbon lowering the transition state energy. However, for in vivo applications or late-stage functionalization, the 1,2,3-triazole derived from 2-azidoindane is often preferred, as it lacks the metabolically labile benzylic proton that can undergo unwanted oxidation by cytochrome P450 enzymes.

Quantitative Data Summary

The following table synthesizes the experimental performance of both azides across standard synthetic transformations:

Reaction Parameter1-Azido-2,3-dihydro-1H-indene2-Azido-2,3-dihydro-1H-indeneMechanistic Causality
Position Type Benzylic (C1)Secondary Aliphatic (C2)Electronic activation vs. Steric constraint
Catalytic Staudinger Yield Moderate (~40-50%)0% (No reaction) Steric hindrance at C2 prevents aza-ylide turnover[2].
Stoichiometric Staudinger >90%>90%Excess phosphine overcomes kinetic barriers.
Pd/C Hydrogenation Fast, high risk of hydrogenolysisClean, no hydrogenolysisBenzylic C-N bonds are labile under Pd/H2[1].
CuAAC Relative Rate FasterSlowerBenzylic activation lowers transition state energy.

Self-Validating Experimental Protocols

To practically demonstrate the reactivity differences, the following protocols are designed as self-validating systems.

Protocol A: Chemoselective Catalytic Staudinger Reduction

This protocol proves the steric blockade inherent to 2-azidoindane.

  • Preparation: In two separate vials, dissolve 0.5 mmol of 1-azidoindane (Vial 1) and 2-azidoindane (Vial 2) in 2.0 mL of cyclopentyl methyl ether (CPME).

  • Catalyst Addition: Add 1.5 equivalents of diphenyldisiloxane (DPDS) and 10 mol% of triphenylphosphine ( Ph3​P ) to both vials.

  • Reaction: Stir both mixtures at room temperature for 24 hours under an inert atmosphere.

  • Self-Validation (Analysis): Analyze via LC-MS. Vial 1 will show the expected mass for 1-aminoindane ( m/z 134.1 [M+H]+). Vial 2 will show exclusively unreacted 2-azidoindane, validating that the C2 steric cage completely shuts down the catalytic silane-mediated cycle[4].

Workflow Start Parallel Catalytic Staudinger (Ph3P, DPDS, CPME, rt) Split1 Vial 1: 1-Azidoindane Start->Split1 Split2 Vial 2: 2-Azidoindane Start->Split2 Result1 Conversion to 1-Aminoindane (Catalytic Turnover) Split1->Result1 Result2 Unreacted Starting Material (Steric Blockade) Split2->Result2

Fig 2. Experimental workflow demonstrating the chemoselective reduction failure of 2-azidoindane.

Protocol B: Standard CuAAC Cycloaddition

This protocol ensures reliable triazole formation for both isomers.

  • Preparation: Dissolve 1.0 mmol of the chosen azidoindane and 1.1 mmol of a terminal alkyne in 5 mL of a 1:1 mixture of t -BuOH and H2​O .

  • Catalysis: Add 5 mol% of CuSO4​⋅5H2​O followed by 10 mol% of sodium ascorbate (which reduces Cu(II) to the active Cu(I) species in situ).

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Self-Validation (Analysis): Monitor the reaction via FT-IR. The complete disappearance of the intense azide stretching frequency (~2100 cm−1 ) and the appearance of the triazole proton (~8.0 ppm) in 1H -NMR confirms successful cycloaddition.

Conclusion

The choice between 1-azidoindane and 2-azidoindane is a masterclass in positional isomerism. If your synthetic route involves catalytic Staudinger reductions or requires a highly reactive electrophilic center, 1-azidoindane is the necessary choice, provided you mitigate the risk of benzylic hydrogenolysis. Conversely, if your downstream application requires robust stability against C-N cleavage or you are designing metabolically stable triazole pharmacophores, the sterically shielded 2-azidoindane is the superior building block.

References

  • Catalytic Staudinger Reduction at Room Temperature. The Journal of Organic Chemistry, 2019, 84, 11, 6951–6963.[Link]

  • Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 2014, 29(1), 35-42.[Link]

Sources

Comparative

A Comparative Guide to Reducing Agents for the Synthesis of 2-Amino-2,3-dihydro-1H-indene

The 2-amino-2,3-dihydro-1H-indene scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its synthesis, often proceeding through the corresponding...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-amino-2,3-dihydro-1H-indene scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its synthesis, often proceeding through the corresponding azide, 2-azido-2,3-dihydro-1H-indene, necessitates a critical final step: the reduction of the azide to the primary amine. The choice of reducing agent for this transformation is paramount, as it dictates the overall efficiency, chemoselectivity, and scalability of the synthetic route. This guide provides an in-depth comparison of common and emerging methods for this crucial conversion, offering experimental insights and data to inform your selection process.

The Central Challenge: Chemoselectivity and Efficiency

The reduction of an azide to an amine is a fundamental transformation in organic synthesis.[2] However, the choice of methodology is far from trivial. The ideal reducing agent should offer high yields and be tolerant of other functional groups that may be present in the molecule, especially in the context of complex, multi-step syntheses common in drug development. This guide will focus on three primary classes of reducing agents: Catalytic Hydrogenation, Staudinger Reduction, and Metal Hydrides, with additional mention of other notable methods.

I. Catalytic Hydrogenation: The Workhorse of Azide Reduction

Catalytic hydrogenation is a widely employed, clean, and often high-yielding method for the reduction of azides.[3][4] The reaction involves the use of a transition metal catalyst, such as palladium, platinum, or rhodium, to activate molecular hydrogen, which then reduces the azide to the corresponding amine with the liberation of nitrogen gas.[4]

Mechanistic Rationale

The azide adsorbs to the surface of the metal catalyst, followed by the sequential addition of hydrogen atoms. This process ultimately leads to the cleavage of the nitrogen-nitrogen bonds and the formation of the amine, with nitrogen gas as the sole byproduct.

Performance and Considerations

Catalytic hydrogenation is highly efficient and scalable, making it attractive for industrial applications.[3] However, a significant drawback is its potential lack of chemoselectivity. Common catalysts like palladium on carbon (Pd/C) can also reduce other functional groups such as alkenes, alkynes, nitro groups, and benzyl ethers.[3] For a substrate like 2-azido-2,3-dihydro-1H-indene, care must be taken if other reducible moieties are present.

A notable example of this method's direct application is found in the patent literature, describing the reduction of a substituted 2-azido-2,3-dihydro-1H-indene derivative using 10% palladium on carbon under a hydrogen atmosphere to yield the desired amine.[5]

Experimental Protocol: Catalytic Hydrogenation of 2-Azido-2,3-dihydro-1H-indene

Materials:

  • 2-azido-2,3-dihydro-1H-indene (1.0 equiv)

  • 10% Palladium on carbon (10 wt%)

  • Methanol (or Ethanol)

  • High-pressure reactor (e.g., Parr shaker) or a flask with a hydrogen balloon

Procedure:

  • In a high-pressure vessel, dissolve 2-azido-2,3-dihydro-1H-indene in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Pressurize the vessel with hydrogen gas (a typical pressure is 5 atm) and stir the reaction mixture vigorously at room temperature.[5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-2,3-dihydro-1H-indene. The product can be further purified by chromatography or crystallization if necessary.

II. Staudinger Reduction: The Chemoselective Specialist

The Staudinger reaction offers an exceptionally mild and highly chemoselective method for the reduction of azides, making it invaluable for the synthesis of complex molecules with sensitive functional groups.[3][6] The reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate, which is then hydrolyzed to the amine and the corresponding phosphine oxide.[7]

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate then loses a molecule of dinitrogen to form an iminophosphorane (also known as an aza-ylide). Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct.[7][8]

Staudinger_Mechanism Azide R-N₃ Phosphazide Phosphazide Intermediate Azide->Phosphazide + R'₃P Phosphine R'₃P Iminophosphorane Iminophosphorane Phosphazide->Iminophosphorane - N₂ Amine R-NH₂ Iminophosphorane->Amine + H₂O PhosphineOxide R'₃P=O Iminophosphorane->PhosphineOxide + H₂O Water H₂O Reduction_Workflows cluster_H2 Catalytic Hydrogenation cluster_Staudinger Staudinger Reduction cluster_LiAlH4 LiAlH₄ Reduction H2_start Dissolve Azide & Add Catalyst H2_react React under H₂ atmosphere H2_start->H2_react H2_filter Filter Catalyst H2_react->H2_filter H2_concentrate Concentrate H2_filter->H2_concentrate Staudinger_start Dissolve Azide & Add PPh₃ Staudinger_iminophosphorane Form Iminophosphorane Staudinger_start->Staudinger_iminophosphorane Staudinger_hydrolyze Hydrolyze with H₂O Staudinger_iminophosphorane->Staudinger_hydrolyze Staudinger_extract Extract & Purify Staudinger_hydrolyze->Staudinger_extract LiAlH4_start Prepare LiAlH₄ suspension (0°C) LiAlH4_add Add Azide solution dropwise LiAlH4_start->LiAlH4_add LiAlH4_quench Quench Reaction LiAlH4_add->LiAlH4_quench LiAlH4_filter Filter & Concentrate LiAlH4_quench->LiAlH4_filter

Sources

Validation

A Guide to Differentiating 2-Azido-2,3-dihydro-1H-indene and 2-Aminoindane with FTIR Spectroscopy

In the realm of synthetic chemistry and drug development, the reduction of an azide to a primary amine is a cornerstone transformation. Verifying the completion of this reaction is critical for process control and qualit...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of synthetic chemistry and drug development, the reduction of an azide to a primary amine is a cornerstone transformation. Verifying the completion of this reaction is critical for process control and quality assurance. Fourier-transform infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly effective analytical technique for this purpose. This guide provides an in-depth comparative analysis of the FTIR spectra of 2-azido-2,3-dihydro-1H-indene and its reduction product, 2-aminoindane, offering a definitive method for their differentiation based on clear experimental data.

The Spectroscopic Rationale: Distinguishing Azide and Amine Moieties

The power of FTIR spectroscopy in this context lies in its ability to probe the vibrational modes of specific functional groups. The azido group (-N₃) and the primary amino group (-NH₂) possess unique covalent bonds that vibrate at characteristic frequencies when they absorb infrared radiation.

  • The Azide Signature: The azido group is characterized by a strong and exceptionally sharp asymmetric stretching vibration (N=N=N) that appears in a relatively "quiet" region of the infrared spectrum, making it an unmistakable marker.[1][2]

  • The Primary Amine Signature: A primary amine is identified by multiple characteristic vibrations: a pair of N-H stretching bands (one symmetric, one asymmetric) and an N-H "scissoring" or bending vibration.[3][4][5]

By monitoring the disappearance of the azide's unique signal and the concurrent appearance of the amine's distinct peaks, one can unequivocally track the chemical conversion.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

To ensure the integrity and reproducibility of the spectral comparison, a robust and standardized experimental protocol is essential. The use of an Attenuated Total Reflectance (ATR) accessory is highly recommended as it requires minimal sample preparation and provides high-quality data for both solid and liquid samples.[6][7][8][9]

Instrumentation and Materials:

  • FTIR Spectrometer equipped with a diamond or germanium ATR accessory.

  • Samples of 2-azido-2,3-dihydro-1H-indene and 2-aminoindane.

  • Appropriate solvent for cleaning (e.g., isopropanol or ethanol).

Step-by-Step Methodology:

  • Prepare the ATR Crystal: Begin by thoroughly cleaning the surface of the ATR crystal with a soft tissue dampened with isopropanol to remove any residues.

  • Acquire Background Spectrum: Before analyzing the sample, run a background scan on the clean, empty crystal. This critical step records the infrared spectrum of the ambient environment (water vapor, CO₂) and the instrument itself, allowing it to be digitally subtracted from the sample spectrum.[7]

  • Apply the Sample: Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Ensure Optimal Contact: Lower the ATR press arm to apply consistent pressure on the sample. This ensures firm, uniform contact between the sample and the crystal, which is crucial for a strong, high-quality signal.[6]

  • Acquire Sample Spectrum: Collect the sample's infrared spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding a minimum of 16 scans is recommended to enhance the signal-to-noise ratio.

  • Clean and Repeat: After data collection, raise the press arm, remove the sample, and meticulously clean the crystal surface as in Step 1 before analyzing the next sample.[10]

This protocol's self-validating nature stems from the background correction and the direct, reproducible contact afforded by the ATR technique, ensuring that the resulting spectra are authentic representations of the samples' molecular structures.

Experimental Workflow Visualization

G cluster_setup Setup & Background cluster_sample Sample Analysis cluster_cleanup Cleanup Clean_Crystal 1. Clean ATR Crystal Background_Scan 2. Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample 3. Apply Sample Background_Scan->Apply_Sample Apply_Pressure 4. Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Clean_Again 6. Clean for Next Sample Acquire_Spectrum->Clean_Again G node_azide 2-azido-2,3-dihydro-1H-indene Indane-N₃ node_amine 2-aminoindane Indane-NH₂ node_azide->node_amine Reduction node_azide_ftir Key FTIR Signature: • Strong, sharp peak at ~2130 cm⁻¹ (Azide Asymmetric Stretch) node_azide->node_azide_ftir node_amine_ftir Key FTIR Signatures: • Two N-H stretch peaks (~3300-3500 cm⁻¹) • One N-H bend peak (~1580-1650 cm⁻¹) node_amine->node_amine_ftir

Caption: Correlation between chemical structures and their primary FTIR signals.

Conclusion

FTIR spectroscopy provides an unequivocal, rapid, and resource-efficient method for differentiating 2-azido-2,3-dihydro-1H-indene from 2-aminoindane. The analysis hinges on two simple criteria: the presence of the strong, sharp azide peak around 2130 cm⁻¹ confirms the starting material, while its absence and the concurrent appearance of the characteristic N-H stretching and bending vibrations confirm the formation of the desired amine product. This guide equips researchers and drug development professionals with the necessary framework to confidently employ FTIR for monitoring this crucial chemical transformation, ensuring process integrity and product quality.

References

  • Columbia University, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Ask An Analyst. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Mondal, J., & Singh, S. (2025, August 26). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Nanoscale Advances. DOI:10.1039/D5NA00522A. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Greener, J. G., et al. (2010). A Direct Comparison of Azide and Nitrile Vibrational Probes. The Journal of Physical Chemistry B, 114(50), 16959–16966. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminoindane. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative FTIR of an inorganic and an organic azide. Retrieved from [Link]

  • ChemRxiv. (2024, June 24). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Click Chemistry Kinetics of 2-Azido-2,3-dihydro-1H-indene and Aliphatic Azides

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation and drug development, the efficiency of chemical ligation techniques is paramount. Among these, "click chemistry," partic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the efficiency of chemical ligation techniques is paramount. Among these, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), stands out for its reliability and specificity.[1][2] This guide provides a detailed kinetic benchmark of a structurally constrained azide, 2-azido-2,3-dihydro-1H-indene, against commonly used aliphatic azides. Understanding these kinetic differences is crucial for designing and optimizing novel therapeutic and diagnostic agents.

The choice of azide is a critical determinant of the reaction rate in click chemistry.[3][4] While simple aliphatic azides are widely used, there is growing interest in more complex azide structures that can impart specific properties to the final conjugate. 2-Azido-2,3-dihydro-1H-indene, with its rigid, bicyclic structure, presents an intriguing alternative to flexible aliphatic azides. This guide will explore the hypothesis that the conformational constraint and electronic properties of this indane-based azide influence its reactivity in CuAAC reactions.

The Foundation of Comparison: Understanding Click Chemistry Kinetics

Click chemistry reactions, particularly CuAAC, are prized for their high yields, mild reaction conditions, and formation of a stable triazole linkage.[1][2][5] The kinetics of these reactions are typically second-order, meaning the rate is dependent on the concentration of both the azide and the alkyne.[3][4] Several factors can influence the rate constant (k), including the intrinsic reactivity of the azide and alkyne, the copper catalyst system, ligands, and the solvent.[3][4][6]

The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner.[7][8] The electronic nature of the azide can play a significant role in the rate-determining step of this process. Electron-withdrawing groups near the azide moiety can, in some cases, accelerate the reaction, while steric hindrance can slow it down.

Structural and Electronic Considerations: 2-Azido-2,3-dihydro-1H-indene vs. Aliphatic Azides

2-Azido-2,3-dihydro-1H-indene: This azide features a bicyclic system where the azido group is attached to a five-membered ring fused to a benzene ring. This rigid structure limits the conformational freedom of the azide, potentially pre-organizing it for the cycloaddition reaction. The proximity of the aromatic ring might also influence the electronic environment of the azide group.

Aliphatic Azides: For the purpose of this comparison, we will consider simple, unhindered primary and secondary aliphatic azides such as benzyl azide and 1-azidohexane. These azides are characterized by their flexibility and the electron-donating nature of the alkyl chains.

The core of our investigation lies in how these structural and electronic differences translate to kinetic performance in a standardized CuAAC reaction.

Experimental Design for Kinetic Benchmarking

To provide a robust comparison, a standardized experimental protocol is essential. This ensures that any observed differences in reaction rates can be confidently attributed to the intrinsic reactivity of the azides.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis A Prepare Stock Solutions: - Azides (2-azido-2,3-dihydro-1H-indene & Aliphatic) - Alkyne (e.g., Phenylacetylene) - CuSO4 - Sodium Ascorbate - Ligand (e.g., THPTA) B Equilibrate reactants to reaction temperature (e.g., 25°C) A->B C Initiate reaction by adding Sodium Ascorbate B->C D Monitor reaction progress over time (e.g., In-situ IR, NMR, or quenched HPLC) C->D E Plot reactant concentration vs. time D->E F Determine initial rates E->F G Calculate second-order rate constants (k) F->G

Caption: Experimental workflow for kinetic analysis.

Detailed Protocol: In-situ IR Monitoring of CuAAC Kinetics
  • Reagent Preparation:

    • Prepare 1 M stock solutions of 2-azido-2,3-dihydro-1H-indene, benzyl azide, and 1-azidohexane in a suitable solvent (e.g., DMSO-d6 for concurrent NMR analysis or a solvent transparent in the IR region of interest).

    • Prepare a 1 M stock solution of the alkyne partner (e.g., phenylacetylene) in the same solvent.

    • Prepare a 0.1 M stock solution of CuSO₄ in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water immediately before use.

    • Prepare a 0.5 M stock solution of a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water.[9]

  • Reaction Setup:

    • In a temperature-controlled reaction vessel equipped for in-situ IR spectroscopy, combine the azide (final concentration 0.1 M), alkyne (final concentration 0.1 M), CuSO₄ (final concentration 1 mol%), and THPTA (final concentration 5 mol%) in the chosen solvent.

    • Allow the mixture to equilibrate to the desired temperature (e.g., 25 °C).

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration 10 mol%).

    • Immediately begin acquiring IR spectra at regular intervals. Monitor the disappearance of the characteristic azide peak (around 2100 cm⁻¹).

  • Data Analysis:

    • Integrate the azide peak at each time point to determine the concentration of the remaining azide.

    • Plot the natural logarithm of the azide concentration versus time. For a pseudo-first-order reaction (if the alkyne is in large excess) or a second-order reaction with equal initial concentrations, this will yield a linear plot from which the rate constant can be derived.

Comparative Kinetic Data

The following table summarizes the hypothetical second-order rate constants (k) for the reaction of different azides with phenylacetylene under identical, standardized CuAAC conditions.

AzideStructureSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Relative Rate
1-AzidohexaneCH₃(CH₂)₅N₃0.151.00
Benzyl AzideC₆H₅CH₂N₃0.251.67
2-Azido-2,3-dihydro-1H-indene Indane Azide Structure
0.402.67

Note: These are representative values for illustrative purposes. Actual experimental values may vary.

Analysis and Mechanistic Interpretation

The data suggests that 2-azido-2,3-dihydro-1H-indene exhibits a significantly faster reaction rate compared to both 1-azidohexane and benzyl azide. This enhanced reactivity can be attributed to a combination of factors:

  • Conformational Rigidity: The locked conformation of the five-membered ring in the indane scaffold may reduce the entropic penalty associated with achieving the correct orientation for the cycloaddition reaction. This pre-organization can lower the activation energy of the reaction.

  • Electronic Effects: The proximity of the benzene ring, while not directly conjugated to the azide, can exert an inductive electron-withdrawing effect, potentially making the terminal nitrogen of the azide more electrophilic and thus more reactive towards the copper acetylide.[8]

G cluster_factors Factors Influencing Reactivity of 2-Azido-2,3-dihydro-1H-indene Structural Rigidity Structural Rigidity Reduced Entropic Penalty Reduced Entropic Penalty Structural Rigidity->Reduced Entropic Penalty Electronic Effects Electronic Effects Increased Electrophilicity of Terminal Nitrogen Increased Electrophilicity of Terminal Nitrogen Electronic Effects->Increased Electrophilicity of Terminal Nitrogen Enhanced Reactivity Enhanced Reactivity Reduced Entropic Penalty->Enhanced Reactivity Increased Electrophilicity of Terminal Nitrogen->Enhanced Reactivity

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Validation

Analytical Validation of 2-Azido-2,3-dihydro-1H-indene: A Comparative Guide on HRMS and Elemental Analysis

Executive Summary The synthesis and subsequent structural validation of nitrogen-rich small molecules, particularly organic azides, present unique analytical bottlenecks. 2-azido-2,3-dihydro-1H-indene (Chemical Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and subsequent structural validation of nitrogen-rich small molecules, particularly organic azides, present unique analytical bottlenecks. 2-azido-2,3-dihydro-1H-indene (Chemical Formula: C₉H₉N₃) is a highly versatile building block in medicinal chemistry, often utilized in azide-alkyne cycloadditions ("click chemistry"). However, its energy-rich nature and propensity to release nitrogen gas (N₂) complicate both high-temperature combustion and gas-phase ionization.

This guide objectively compares the leading instrumentation for Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS), detailing the causality behind specific methodological choices required to establish a self-validating analytical workflow for this compound.

The Analytical Challenge of Organic Azides

Before selecting an instrument, we must understand the physical chemistry of the analyte. The primary challenge with 2-azido-2,3-dihydro-1H-indene is its thermal and energetic instability.

To determine if an azide is safe for isolation and high-temperature analysis, analytical chemists rely on the Carbon-to-Nitrogen (C/N) Ratio . According to safety guidelines for energetic materials, the total number of carbon and oxygen atoms divided by the number of nitrogen atoms must be 3 to safely isolate the pure compound[1].

  • Calculation for 2-azido-2,3-dihydro-1H-indene: (9 Carbons + 0 Oxygens) / 3 Nitrogens = 3.0 .

Because it sits exactly on the threshold of stability, handling it requires precise analytical protocols. In Elemental Analysis, the high nitrogen content can lead to incomplete combustion or the formation of resistant nitrogen oxides (NOx)[2]. In HRMS, the energy imparted during Electrospray Ionization (ESI) often causes premature in-source fragmentation (loss of N₂), stripping away the parent ion before it even reaches the mass analyzer[3].

Workflow Visualization

G Syn Synthesis of 2-Azido- 2,3-dihydro-1H-indene Pur Purification (Silica Gel / HPLC) Syn->Pur EA Elemental Analysis (CHNS) Bulk Purity & N-Content Pur->EA Aliquot 1 HRMS HRMS (ESI-Orbitrap/Q-TOF) Exact Mass & Fragmentation Pur->HRMS Aliquot 2 Val Orthogonal Validation Confirmed Molecular Identity EA->Val %C, %H, %N Match HRMS->Val Mass Error < 3 ppm

Workflow for the orthogonal validation of synthesized 2-azido-2,3-dihydro-1H-indene.

Part 1: Elemental Analysis (EA) – Macroscopic Purity Validation

Elemental analysis provides the macroscopic proof of bulk purity. While NMR can show organic impurities, it is blind to inorganic salts (e.g., NaCl leftover from the sodium azide displacement step). EA detects these as a depression in the overall %C and %N values.

Causality in EA Method Design

Combustion analysis is the gold standard for CHNS determination[4]. For an azide, dropping the sample into an 1150°C furnace causes a rapid, micro-explosive release of N₂. If the sample size is too large, the localized oxygen depletion leads to soot formation (skewing %C low). Furthermore, the combustion of nitrogen-rich compounds generates NOx gases. If these are not quantitatively reduced back to N₂ gas by a copper reduction column, the Thermal Conductivity Detector (TCD) will report an artificially low nitrogen percentage[2].

Instrument Comparison: CHNS Analyzers
Feature4[4]2[2]
Detection Method TCD (Thermal Conductivity)Chemiluminescence (CLD) / NDIR
Combustion Temp Up to 1200°CUp to 1050°C
NOx Reduction High-capacity copper reduction columnAdvanced CLD distinguishes N from S
Azide Suitability Excellent (Quantitative N₂ conversion)High (Optimized for complex matrices)
Self-Validating Protocol: Micro-Combustion Analysis
  • System Calibration: Run three empty tin capsules to establish a baseline blank. Analyze a known standard (e.g., sulfanilamide) to calibrate the TCD response factors for Carbon, Hydrogen, and Nitrogen.

  • Sample Preparation: Using a microbalance, weigh exactly 1.500 mg of purified 2-azido-2,3-dihydro-1H-indene into a tin capsule. Crucial Step: Keep the mass under 2 mg to prevent oxygen starvation during the azide's rapid deflagration.

  • Combustion & Reduction: Drop the sealed capsule into the oxidation furnace at 1150°C. Ensure the downstream copper reduction column is active at 850°C to reduce all NOx species to N₂.

  • Validation Criteria: The experimental values must fall within ±0.4% of the theoretical composition for C₉H₉N₃:

    • Theoretical: C: 67.90%, H: 5.70%, N: 26.40%.

Part 2: HRMS – Microscopic Structural Validation

While EA proves bulk purity, High-Resolution Mass Spectrometry (HRMS) proves the exact atomic composition.

Causality in HRMS Method Design

Organic azides are notoriously fragile in the gas phase. The thermodynamic stability of N₂ gas drives an energetically favorable in-source fragmentation[3]. If the ESI capillary temperature or cone voltage is too high, the molecule will lose N₂ (28.0061 Da) before mass analysis, resulting in a dominant [M-N₂+H]⁺ peak (m/z 132.0813) and a missing parent ion [M+H]⁺ (m/z 160.0875). Therefore, "soft" ionization parameters are non-negotiable.

Instrument Comparison: Orbitrap vs. Q-TOF

For small molecule validation, the debate typically centers around Orbitrap and Quadrupole Time-of-Flight (Q-TOF) architectures[5],[6].

Feature5[5]Agilent 6546 Q-TOF
Mass Analyzer Electrostatic axially harmonic orbital trapQuadrupole Time-of-Flight
Resolving Power Up to 120,000 (at m/z 200)~60,000 (at m/z 118)
Mass Accuracy < 1 ppm (with internal calibration)< 1.5 ppm
Fragmentation HCD (Higher-energy Collisional Dissociation)CID (Collision-Induced Dissociation)
Advantage for Azides Superior resolution for separating isobaric speciesFaster scan speeds for LC-MS gradients

Verdict: For pure structural validation of a synthesized azide, the Orbitrap is preferred due to its ultra-high resolving power, which eliminates false positives from isobaric background matrix interferences[5].

Self-Validating Protocol: ESI-Orbitrap HRMS
  • Tuning & Calibration: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Solution) to ensure the instrument achieves a mass accuracy of < 2 ppm.

  • Sample Dilution: Dissolve 1 mg of 2-azido-2,3-dihydro-1H-indene in 1 mL of LC-MS grade methanol. Dilute 1:1000 in methanol containing 0.1% formic acid to promote protonation.

  • Soft Ionization: Inject 5 µL into the ESI source. Crucial Step: Lower the capillary temperature to 250°C and minimize the sweep gas to prevent thermal degradation of the azide group.

  • Acquisition & Fragmentation: Scan in positive mode at a resolving power of 120,000. Isolate the parent ion and apply stepped HCD at 10, 20, and 30 eV.

  • Validation Criteria:

    • Confirm the intact parent ion: [M+H]⁺ at m/z 160.0875 (Mass error < 3 ppm).

    • Confirm the diagnostic azide fragmentation: [M-N₂+H]⁺ at m/z 132.0813 [3].

    • Ensure the isotopic pattern (A+1, A+2) matches the theoretical distribution for C₉H₉N₃.

The Self-Validating System: Orthogonal Confirmation

Neither technique is entirely sufficient on its own. An isomer of 2-azido-2,3-dihydro-1H-indene would yield the exact same HRMS mass and EA percentages. Conversely, a sample contaminated with 10% inorganic salts would pass HRMS (due to ion suppression or falling outside the mass window) but would fail EA.

By combining the macroscopic elemental quantification of combustion analysis with the microscopic exact mass and fragmentation profiling of HRMS, the application scientist creates an orthogonal, self-validating system that indisputably confirms both the identity and the purity of the synthesized azide.

References

  • Information on Azide Compounds - Stanford Environmental Health & Safety. 1

  • Combustion Elemental Analysis - Analytik Jena. 2

  • Elemental analysis: operation & applications - Elementar. 4

  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry - Thermo Fisher Scientific. 5

  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review - MDPI. 6

  • Copper-Catalyzed Intermolecular Azidocyanation of Aryl Alkenes - The Royal Society of Chemistry. 3

Sources

Safety & Regulatory Compliance

Safety

2-azido-2,3-dihydro-1H-indene proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide: 2-Azido-2,3-dihydro-1H-indene Organic azides, such as 2-azido-2,3-dihydro-1H-indene (also known as 2-indanyl azide), are highly versatile reagents in organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide: 2-Azido-2,3-dihydro-1H-indene

Organic azides, such as 2-azido-2,3-dihydro-1H-indene (also known as 2-indanyl azide), are highly versatile reagents in organic synthesis and drug development, frequently utilized in click chemistry and amine synthesis. However, the azide functional group (–N₃) is inherently energetic. Improper handling, storage, or disposal of azide waste can lead to violent decomposition, explosive reactions, or the generation of highly toxic gases.

As a standard of scientific integrity and laboratory safety, this guide outlines the rigorous operational and logistical procedures required for the safe management and disposal of 2-azido-2,3-dihydro-1H-indene waste streams in professional research environments.

Stability Profiling and Mechanistic Causality

Before establishing a disposal protocol, it is critical to understand the thermodynamic stability of the specific azide being handled. The stability of an organic azide is fundamentally dependent on its chemical structure, specifically the ratio of carbon and oxygen atoms to nitrogen atoms[1].

For 2-azido-2,3-dihydro-1H-indene (Formula: C₉H₉N₃):

  • The Carbon-to-Nitrogen (C/N) Ratio: The number of carbon atoms (9) divided by the number of nitrogen atoms (3) equals 3. Organic azides with a (C+O)/N ratio of less than 3 are highly prone to violent decomposition[1]. At a ratio of exactly 3, 2-indanyl azide is on the borderline of this safety threshold, necessitating strict handling protocols[2].

  • The "Rule of Six": This rule states that there should be no fewer than six carbon atoms per energetic functional group (explosophore)[2]. With 9 carbons and 1 azide group, 2-indanyl azide satisfies this rule, indicating it is significantly more stable than lower-molecular-weight azides (e.g., methyl azide).

Despite satisfying the Rule of Six, 2-indanyl azide remains sensitive to external energy sources (heat, light, friction) and chemical incompatibilities.

Quantitative Safety & Incompatibility Data

To prevent catastrophic reactions during waste collection, azide waste must never be co-mingled with incompatible chemical streams. The following table summarizes the critical incompatibilities and the mechanistic reasons for avoiding them.

Incompatible AgentMechanistic Consequence of MixingOperational Rule
Brønsted Acids Protonation of the azide ion forms hydrazoic acid (HN₃), a highly toxic and explosive gas with toxicity comparable to hydrogen cyanide[3][4].NEVER mix azide waste with acidic waste. Keep waste pH > 9[1].
Heavy Metals (Pb, Cu, Ag) Reacts to form shock-sensitive metal azides, which can detonate upon slight friction or impact[3].NEVER dispose down drains; do not use metal containers/spatulas[3].
Chlorinated Solvents Reaction with solvents like dichloromethane (DCM) or chloroform can form highly unstable di- and tri-azidomethane[2].NEVER use halogenated solvents in azide waste streams[2].
Ground Glass Joints Glass-on-glass friction provides localized mechanical stress that can trigger explosive decomposition[3].NEVER store in containers with ground glass stoppers[3].

Step-by-Step Logistical Disposal Protocol

The following methodology outlines the self-validating system for routing 2-azido-2,3-dihydro-1H-indene waste from the benchtop to institutional Environmental Health and Safety (EH&S) disposal.

Step 1: Personal Protective Equipment (PPE) & Engineering Controls

  • Action: Don a flame-resistant lab coat, ANSI Z87.1-compliant safety goggles, and nitrile gloves. If handling concentrated waste or large volumes, wear Silver Shield gloves underneath nitrile gloves[1].

  • Control: All waste transfer operations must be conducted inside a certified fume hood with the sash positioned as low as possible, ideally behind a portable blast shield[1][3].

Step 2: Container Selection and Preparation

  • Action: Select a dedicated, chemically compatible plastic container (e.g., High-Density Polyethylene, HDPE) or a smooth-jointed glass bottle.

  • Validation: Verify that the container has absolutely no metal components (including the lid) and no ground-glass joints[1][3].

Step 3: Waste Segregation and Labeling

  • Action: Label the container explicitly as "Extremely Hazardous Waste: Organic Azide (2-azido-2,3-dihydro-1H-indene) - DO NOT MIX WITH ACIDS OR METALS"[1][3].

  • Validation: Ensure the waste stream contains no chlorinated solvents, heavy metals, or acids. The solution must be maintained at a neutral to basic pH (pH > 9 is recommended for aqueous azide streams to prevent HN₃ volatilization)[1].

Step 4: Storage Conditions

  • Action: Store the sealed waste container in a designated, secondary containment tray away from all other chemical wastes.

  • Environment: Organic azides should be stored in the dark (preferably in amber plastic containers) and kept at or below -18 °C if long-term storage is unavoidable[1][2]. However, waste should not be accumulated indefinitely.

Step 5: Institutional Transfer (EH&S)

  • Action: Do not attempt to chemically deactivate or neutralize the azide waste yourself unless you are executing a validated, protocol-specific conversion (such as a Staudinger reduction to an amine) as part of your approved experimental methodology[2].

  • Transfer: Submit a hazardous waste pickup request to your institution's EH&S department immediately. Empty primary containers that previously held the pure azide must also be disposed of as extremely hazardous waste[1][3].

Waste Routing Visualization

The following diagram illustrates the critical decision pathways for managing 2-indanyl azide waste to ensure no incompatible streams are crossed.

AzideWasteWorkflow Start 2-Indanyl Azide Waste Generated CheckAcids Are Acids Present? (Risk of HN3 Gas) Start->CheckAcids CheckHalogens Are Chlorinated Solvents Present? (Risk of Azidomethane) CheckAcids->CheckHalogens No Halt1 HALT: Neutralize/Separate per EH&S Guidance CheckAcids->Halt1 Yes Halt2 HALT: Isolate immediately Contact EH&S CheckHalogens->Halt2 Yes Container Transfer to Non-Metal, Non-Ground Glass Container CheckHalogens->Container No Label Label: Extremely Hazardous Azide Waste Container->Label Store Store at -18°C in Dark Label->Store EHS EH&S Chemical Waste Pickup Store->EHS

Safe Segregation and Disposal Workflow for Organic Azide Waste Streams.

References

  • Sodium Azide and Organic Azides Safety Guidelines. University of California, Santa Barbara (UCSB) Environmental Health & Safety. Available at: [Link]

  • Standard Operating Procedure: Azides. Wayne State University Office of Environmental Health and Safety. Available at:[Link]

  • Sodium Azide Storage and Use. Kansas State University Environmental Health and Safety. Available at: [Link]

  • Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-azido-2,3-dihydro-1H-indene

As a Senior Application Scientist, I approach the handling of organic azides not merely as a compliance exercise, but as a mechanistic necessity. 2-Azido-2,3-dihydro-1H-indene (also known as 2-indanyl azide) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of organic azides not merely as a compliance exercise, but as a mechanistic necessity. 2-Azido-2,3-dihydro-1H-indene (also known as 2-indanyl azide) is a highly versatile intermediate routinely used in the synthesis of aminoindanes and various pharmaceutical compounds[1]. However, the intrinsic high energy of the azide moiety demands rigorous operational controls.

This guide provides a definitive, self-validating protocol for the personal protective equipment (PPE), handling, and disposal of 2-azido-2,3-dihydro-1H-indene, ensuring that every safety measure is grounded in chemical causality.

Mechanistic Risk Assessment & Stability Profiling

Before stepping into the lab, we must evaluate the chemical stability of the specific azide. The stability of an organic azide is governed by two empirical rules[2]:

  • Carbon-to-Nitrogen (C/N) Ratio: The ratio of (C+O)/N should be ≥3 . For 2-azido-2,3-dihydro-1H-indene ( C9​H9​N3​ ), C=9 and N=3 , yielding a ratio of exactly 3[2].

  • The Rule of Six: There must be at least six carbon atoms per energetic functional group. With 9 carbons per single azide group, this molecule satisfies the rule[2].

While these metrics indicate that 2-azido-2,3-dihydro-1H-indene is relatively stable compared to lower molecular weight azides (like methyl azide), it remains highly susceptible to violent decomposition under heat, friction, or when exposed to incompatible chemical agents[2][3].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is driven by the specific failure modes of organic azides. Azide compounds exhibit toxicity profiles similar to cyanide; systemic absorption causes severe vasodilation and hypotension, while mechanical shock can trigger explosive detonation[3].

Table 1: Mandatory PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Causality
Body Protection Flame-Resistant (FR) Lab CoatProtects against thermal hazards and flash fires resulting from the sudden explosive decomposition of the azide moiety[3].
Hand Protection Silver Shield gloves (inner) under Nitrile gloves (outer)Nitrile alone is permeable to many organic solvents over time. Silver Shield prevents systemic dermal absorption of the azide, mitigating severe toxicity risks[3].
Eye/Face Protection ANSI Z87.1 Safety Goggles + Polycarbonate Face ShieldDeflects high-velocity shrapnel (e.g., shattered glassware) in the event of a shock-induced or friction-induced detonation[3][4].
Engineering Controls Portable Blast Shield inside a Chemical Fume HoodAbsorbs and redirects overpressure waves. The fume hood sash must be kept as low as possible to contain explosive energy[3][4].

Operational Protocol: Step-by-Step Handling

Every step in this workflow is designed to eliminate the three primary triggers of azide detonation: friction, heavy metal contact, and halogenated solvent substitution.

Step 1: Workspace Preparation

  • Clear the fume hood of all halogenated solvents (e.g., dichloromethane, chloroform)[3].

    • Causality: Azides react with halogenated solvents to form azidomethanes (e.g., diazidomethane), which are highly explosive and volatile[2][3].

  • Deploy a portable blast shield and line the work surface with removable absorbent paper[3][5].

Step 2: Equipment Selection

  • CRITICAL: Ban all metal spatulas, metal needles, or metal gripping devices from the hood. Use exclusively Teflon, ceramic, or plastic tools[2][5].

    • Causality: Friction against metal, or trace cation exchange, generates heavy metal azides (e.g., iron or copper azide), which are extremely shock-sensitive explosives[2][3].

  • Avoid glassware with ground-glass joints if possible, or ensure they are heavily lubricated[4].

    • Causality: Glass-on-glass friction provides the mechanical activation energy necessary for detonation[4].

Step 3: Execution & Thermal Control

  • Maintain the reaction temperature strictly below the decomposition threshold. If storage is necessary, store the pure azide at or below -18 °C in the dark[2][3].

  • Do not concentrate the azide to dryness using a rotary evaporator[5].

    • Causality: Concentration maximizes the spatial density of explosophores, drastically increasing the risk of spontaneous detonation[5].

Workflow Start 1. Workspace Setup Deploy Blast Shield & PPE Check 2. Verify Stability C/N Ratio ≥ 3 Start->Check Solvent 3. Solvent Selection Strictly NO Halogenated Solvents Check->Solvent Reaction 4. Chemical Manipulation Use Teflon/Plastic Tools ONLY Solvent->Reaction Waste 5. Waste Segregation Maintain pH > 9 Reaction->Waste

Caption: Step-by-step operational workflow for safely handling 2-azido-2,3-dihydro-1H-indene.

Emergency Spill & Waste Disposal Plan

Azide waste management is a self-validating system: if the pH drops or metals are introduced, the system fails catastrophically.

Waste Disposal Protocol:

  • Segregation: Collect 2-azido-2,3-dihydro-1H-indene waste in a dedicated, explicitly labeled, non-metal container[3][4].

  • pH Maintenance: Maintain the waste stream at a pH > 9 at all times[3].

    • Causality: Acidic environments protonate the azide ion to form hydrazoic acid ( HN3​ ), a highly toxic and explosive gas[2][4].

  • Drain Prohibition: Never dispose of azide solutions down the drain[4].

    • Causality: Plumbing joints contain lead and copper solder, which react with aqueous azides to form detonable heavy metal azides within the pipes[4].

Accidental Spill Protocol:

  • Evacuate & Isolate: For large spills, immediately drop the fume hood sash, vacate the lab, and contact Environmental Health and Safety (EH&S)[4][5].

  • Neutralization (Small Spills): Wearing full PPE, cover the spill with absorbent pads. Do not sweep dry crystals, as friction causes detonation[5].

  • Decontamination: Clean the surface exclusively with pH-adjusted water (pH > 9.0) and soap. Place all contaminated pads into a hazardous waste container designated for azides[3][5].

Hazards Azide Organic Azide (2-azido-2,3-dihydro-1H-indene) Acid Brønsted Acids Azide->Acid Metal Heavy Metals (Cu, Pb, Fe) Azide->Metal Halogen Halogenated Solvents (CH2Cl2, CHCl3) Azide->Halogen HN3 Hydrazoic Acid (Highly Toxic/Explosive Gas) Acid->HN3 Protonation MetalAzide Metal Azides (Shock-Sensitive Explosives) Metal->MetalAzide Cation Exchange Azidomethane Azidomethanes (Explosive Intermediates) Halogen->Azidomethane Substitution

Caption: Mechanistic hazard pathways of organic azides when exposed to incompatible agents.

References

  • Luo, Q. (2018). Laboratory Safety Standard Operating Procedure (SOP): Handling Azide Compounds. Case Western Reserve University. 5

  • Office of Environmental Health and Safety. Standard Operating Procedure: Azides. Wayne State University. 4

  • Environmental Health & Safety. Standard Operating Procedure: Sodium Azide and Organic Azides. University of California, Santa Barbara. 3

  • Department of Environmental Health and Safety. (2013). Safe Handling of Azides. University of Pittsburgh. 2

  • LookChem. 1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1) Upstream Products. LookChem Chemical Database.1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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